molecular formula C16H21Cl3O3 B1632689 2,4,5-T-2-OCTYL ESTER

2,4,5-T-2-OCTYL ESTER

Cat. No.: B1632689
M. Wt: 367.7 g/mol
InChI Key: LNNVYVOLCDEYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-T-2-OCTYL ESTER (CAS 219827-50-6) is a synthetic organic compound belonging to the ester class of phenoxy herbicides. It is a derivative of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a well-known auxinic herbicide . The compound acts as a plant growth regulator, mimicking the action of natural auxin (Indole-3-acetic acid) and inducing uncontrolled, lethal growth in susceptible broadleaf plants . This mechanism makes it a valuable tool for researching plant physiology and the effects of synthetic auxins. Researchers also utilize this ester in environmental fate and ecotoxicology studies. Its physicochemical properties, typical of esters, such as lower water solubility and higher lipophilicity compared to the parent acid, make it an important subject for investigating the behavior, persistence, and metabolic pathways of phenoxy herbicides in the environment . It is critical to note that 2,4,5-T was historically withdrawn from agricultural use due to concerns related to contamination with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) during earlier manufacturing processes . Consequently, this compound is offered exclusively for controlled laboratory research. 2,4,5-T-2-OCTYL ESTER is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H21Cl3O3

Molecular Weight

367.7 g/mol

IUPAC Name

octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3

InChI Key

LNNVYVOLCDEYEU-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture, Synthesis, and Toxicological Profiling of 2,4,5-T-2-octyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 2,4,5-T-2-octyl ester is a highly lipophilic derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a legacy synthetic auxin herbicide. While the free acid form of 2,4,5-T struggles to penetrate the waxy cuticles of broadleaf plants, esterification with an 8-carbon secondary alcohol (2-octanol) fundamentally alters its pharmacokinetics. This modification acts as a prodrug mechanism, maximizing cuticular absorption before plant esterases hydrolyze it back into the active phytotoxic acid [1].

Understanding this molecule requires a dual focus: the thermodynamic principles governing its synthesis and the rigorous analytical frameworks required to monitor its notorious byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[2].

Quantitative Chemical Data

Table 1 summarizes the core registry and structural data for the 2-octyl ester isomer.

PropertyValue
CAS Registry Number 219827-50-6
IUPAC Name octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate
Molecular Formula C16H21Cl3O3
Molecular Weight 367.7 g/mol
Canonical SMILES CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Primary Mechanism Synthetic Auxin (TIR1 Receptor Agonist)

Data sourced from [3].

Synthesis and Esterification: A Self-Validating Protocol

As an application scientist, I design syntheses not as passive recipes, but as active, self-monitoring systems. The esterification of 2,4,5-T with 2-octanol relies on Fischer esterification—an equilibrium-driven nucleophilic acyl substitution.

The Causality of Experimental Choices

To achieve >95% yield, we cannot simply mix reagents and wait. Water is a byproduct of this reaction. According to Le Chatelier’s principle, if water remains in the system, the reaction will stall at equilibrium. Therefore, we utilize a Dean-Stark apparatus with toluene as an azeotropic solvent. Toluene forms a minimum-boiling azeotrope with water, pulling it out of the reaction flask and into the trap.

Step-by-Step Methodology
  • Reagent Preparation: Charge a round-bottom flask with 1.0 equivalent of 2,4,5-T acid, 1.5 equivalents of 2-octanol (the excess further drives the equilibrium), and 0.05 equivalents of p-toluenesulfonic acid (pTSA) as a proton donor catalyst.

  • Solvent Addition: Suspend the mixture in anhydrous toluene (approx. 10 mL per gram of 2,4,5-T).

  • Azeotropic Reflux (The Self-Validating Step): Heat the mixture to 110°C under a Dean-Stark trap. Validation: Calculate the theoretical yield of water (1 mole of water per mole of 2,4,5-T). The reaction is definitively complete only when the volume of water collected in the trap matches the theoretical calculation and ceases to rise.

  • Alkaline Workup: Cool the mixture and wash with saturated aqueous NaHCO₃. Causality: This neutralizes the pTSA catalyst and deprotonates any unreacted 2,4,5-T acid, partitioning them into the aqueous waste layer while the lipophilic ester remains in the organic toluene layer.

  • Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove toluene under reduced pressure to yield the crude 2,4,5-T-2-octyl ester.

Synthesis A 2,4,5-T Acid (Precursor) C Acid Catalysis (H2SO4, Reflux) A->C B 2-Octanol (Alcohol) B->C D 2,4,5-T-2-octyl ester (Crude) C->D E Dean-Stark Trap (Self-Validation) C->E H2O Volume Check F Alkaline Workup (NaHCO3 Wash) D->F E->C If incomplete G GC-MS Validation (m/z Isotope Check) F->G

Workflow for 2,4,5-T esterification, emphasizing self-validating analytical checkpoints.

Mechanism of Action: Auxin Mimicry and Cellular Disruption

Once applied, the 2-octyl ester rapidly penetrates the plant cuticle due to its high LogP. Inside the apoplast, endogenous plant esterases cleave the octyl chain, releasing the active 2,4,5-T acid [4].

Mechanistic Causality: 2,4,5-T is a structural analog of the natural plant hormone Indole-3-acetic acid (IAA). It binds to the TIR1 ubiquitin ligase complex . In a healthy plant, TIR1 degrades Aux/IAA repressor proteins in a controlled manner to regulate growth. However, because the plant's metabolic enzymes cannot readily degrade the synthetic 2,4,5-T molecule (due to steric hindrance and electronic deactivation from the three chlorine atoms), the TIR1 receptor remains permanently activated. This leads to the uncontrolled transcription of auxin-response factors (ARFs), triggering lethal bursts of ethylene production, stem twisting (epinasty), and ultimately, tissue necrosis.

Mechanism A 2,4,5-T-2-octyl ester Application B Cuticular Penetration (Lipophilic Ester) A->B C Hydrolysis to 2,4,5-T Acid B->C Plant Esterases D Binding to TIR1 Auxin Receptor C->D E Degradation of Aux/IAA Repressors D->E F Uncontrolled Gene Expression (Ethylene Burst) E->F G Tissue Necrosis & Plant Death F->G

Signaling pathway of 2,4,5-T-2-octyl ester from penetration to TIR1 activation and death.

Toxicology and the TCDD Contamination Paradigm

The historical and toxicological legacy of 2,4,5-T esters is inextricably linked to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) , a potent aryl hydrocarbon (Ah) receptor agonist and human carcinogen[5]. TCDD is not an intended product; it is a thermodynamically driven artifact of precursor synthesis.

During the manufacture of the 2,4,5-T precursor (2,4,5-trichlorophenol) via the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene, strict temperature control (<160°C) is required. If the exothermic reaction runs away, two molecules of the trichlorophenoxide intermediate undergo a bimolecular nucleophilic aromatic substitution (S_NAr), condensing into TCDD [6].

TCDD A 1,2,4,5-Tetrachlorobenzene B Alkaline Hydrolysis (NaOH, Methanol) A->B C 2,4,5-Trichlorophenol (Target Precursor) B->C Controlled Temp D Exothermic Runaway (Temp > 160°C) B->D Loss of Control E Bimolecular Condensation D->E F 2,3,7,8-TCDD (Toxic Contaminant) E->F

Mechanistic pathway of 2,3,7,8-TCDD formation during 2,4,5-T precursor synthesis.

Trace Analytical Protocol: Soxhlet Extraction & GC-HRMS

To validate the safety of any synthesized 2,4,5-T ester or contaminated soil matrix, trace TCDD must be quantified. Simple liquid-liquid extraction is insufficient because TCDD binds aggressively to organic carbon matrices.

Step-by-Step Methodology:

  • Isotope Dilution (Self-Validation): Spike the sample with a known concentration of ¹³C₁₂-2,3,7,8-TCDD internal standard. Causality: By measuring the recovery of the ¹³C isotope at the end of the run, the system self-validates the extraction efficiency. If recovery falls outside 70-130%, the protocol fails and must be repeated.

  • Soxhlet Extraction: Extract the solid matrix using toluene in a Soxhlet apparatus for 16–24 hours. Causality: The continuous reflux of hot solvent is thermodynamically required to break the hydrophobic bonds between TCDD and the soil/carbon matrix [7].

  • Chromatographic Cleanup: Pass the extract through a multi-layer silica gel column (acid/base/neutral) to destroy organic interferences, followed by an alumina column to isolate the planar dioxin fraction.

  • Quantification: Analyze via Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) at a resolving power of >10,000 to differentiate TCDD (m/z 319.8965) from co-eluting polychlorinated biphenyls (PCBs).

Validation Parameters Summary
ParameterSpecification / MethodCausality / Rationale
Esterification Yield > 95% (via Dean-Stark)Continuous water removal drives equilibrium forward.
TCDD Contamination Limit < 0.01 mg/kg (WHO Class II)Prevents severe Ah receptor activation in mammals.
Extraction Method Soxhlet (Toluene, 16h)Overcomes strong soil/organic carbon binding.
Analytical Detection GC-HRMS (Isotope Dilution)High resolution required to separate TCDD from PCBs.

References

  • PubChem, National Institutes of Health. "Octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate". URL: [Link]

  • Rotterdam Convention, UNEP/FAO. "2,4,5-T and its salts and esters". URL: [Link]

  • Ontario Ministry of the Environment. "Report of the Independent Fact-Finding Panel on Herbicide 2,4,5-T". URL: [Link]

  • CORESTA. "Dicamba, 2,4-D, 2,4,5-T". URL: [Link]

  • PubMed, National Institutes of Health. "Bioavailability of dioxin in soil from a 2,4,5-T manufacturing site". URL:[Link]

  • Centers for Disease Control and Prevention (CDC). "Dioxin: An Overview". URL: [Link]

  • Xishuangbanna Tropical Botanical Garden (XTBG). "Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid". URL:[Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 2,4,5-T Esters Under Varying pH Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin, was historically a widely used herbicide for the control of broadleaf plants.[1] Often formulated as esters to enhance its efficacy and uptake, the environmental fate and persistence of these compounds are of significant scientific interest. A critical factor governing the behavior of 2,4,5-T esters in aqueous environments is their thermodynamic stability, which is profoundly influenced by pH. This guide provides a comprehensive examination of the principles underlying the pH-dependent hydrolysis of 2,4,5-T esters, offering both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development and environmental science.

The hydrolysis of an ester is a reaction with water that results in the formation of a carboxylic acid and an alcohol.[2][3] This process can be catalyzed by either an acid or a base.[2] For 2,4,5-T esters, hydrolysis leads to the parent 2,4,5-T acid and the corresponding alcohol. Understanding the kinetics of this reaction under different pH conditions is crucial for predicting the persistence of these compounds in various environmental and biological systems.

The Chemical Landscape of 2,4,5-T Esters

2,4,5-T is a chlorophenoxy acetic acid herbicide that was a component of Agent Orange.[1] Its esters are derivatives where the carboxylic acid group of 2,4,5-T is reacted with an alcohol. These esters are generally less soluble in water but more soluble in oils and organic solvents, a property that enhances their penetration through the waxy cuticles of plant leaves.[4][5] However, once in an aqueous environment, such as soil pore water, surface water, or within a biological system, they are susceptible to hydrolysis.

Thermodynamic Principles of Ester Hydrolysis

The hydrolysis of an ester is a thermodynamically driven process, though the reaction rate can be very slow under neutral conditions. The reaction can be generalized as:

R-COOR' + H₂O ⇌ R-COOH + R'-OH

The stability of the ester is dictated by the activation energy required to reach the transition state of this reaction. The pH of the solution plays a pivotal role in lowering this activation energy through two primary catalytic pathways: acid-catalyzed hydrolysis and base-catalyzed (or alkaline) hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺).[6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction proceeds through a tetrahedral intermediate, which then eliminates the alcohol to form the protonated carboxylic acid. This process is reversible.[2][7]

The general mechanism is as follows:

  • Protonation of the carbonyl oxygen: This is a rapid equilibrium step.

  • Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon.

  • Proton transfer: A proton is transferred from the attacking water molecule to the alkoxy group.

  • Elimination of the alcohol: The alcohol is expelled as a leaving group, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions (high pH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[3] This reaction also proceeds through a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion (RO⁻), which is a poorer leaving group than the corresponding alcohol. However, the subsequent acid-base reaction between the carboxylic acid and the alkoxide or hydroxide ion drives the reaction to completion, making base-catalyzed hydrolysis effectively irreversible.[7]

The mechanism involves:

  • Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

  • Formation of a tetrahedral intermediate: A transient intermediate with a negative charge on the oxygen is formed.

  • Elimination of the alkoxide: The intermediate collapses, and the alkoxide ion is eliminated.

  • Deprotonation of the carboxylic acid: The alkoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, forming a carboxylate salt and an alcohol.

The following diagram illustrates the distinct pathways of acid- and base-catalyzed hydrolysis of a generic 2,4,5-T ester.

G Figure 1: Hydrolysis Pathways of 2,4,5-T Esters cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) Ester_acid 2,4,5-T Ester Protonated_Ester Protonated Ester Ester_acid->Protonated_Ester + H₃O⁺ Ester_base 2,4,5-T Ester Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_acid + H₂O Carboxylic_Acid_acid 2,4,5-T Acid Tetrahedral_Intermediate_acid->Carboxylic_Acid_acid - R'OH, - H₃O⁺ Alcohol_acid Alcohol Tetrahedral_Intermediate_base Tetrahedral Intermediate Ester_base->Tetrahedral_Intermediate_base + OH⁻ Carboxylic_Acid_base 2,4,5-T Carboxylate Tetrahedral_Intermediate_base->Carboxylic_Acid_base - R'O⁻ Alcohol_base Alcohol G Figure 2: Experimental Workflow for 2,4,5-T Ester Stability Study A Prepare Stock Solution of 2,4,5-T Ester C Initiate Hydrolysis Reaction in Each Buffer A->C B Prepare Buffer Solutions at Desired pH Values B->C D Incubate at a Constant Temperature C->D E Sample at Predetermined Time Intervals D->E F Quench the Reaction (e.g., by acidification or dilution) E->F G Analyze Samples by HPLC F->G H Quantify Parent Ester and Degradation Product (2,4,5-T Acid) G->H I Plot Concentration vs. Time and Determine Rate Constants H->I

Sources

Environmental Fate and Catabolic Pathways of 2,4,5-T-2-Octyl Ester in Soil Matrices: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) formulated as a 2-octyl ester represents a classic example of a prodrug-like agrochemical. The esterification with a long-chain aliphatic alcohol (2-octanol) significantly increases the molecule's lipophilicity, facilitating rapid penetration through waxy plant cuticles. However, once this compound enters the soil matrix, the ester bond becomes a structural liability, subjecting the molecule to rapid environmental transformation. Understanding the degradation pathway of 2,4,5-T-2-octyl ester is critical for environmental toxicologists assessing soil persistence, groundwater leaching potential, and microbiome impacts.

Mechanistic Degradation Pathways

The degradation of 2,4,5-T-2-octyl ester in soil is a multi-phasic process that transitions from simple abiotic hydrolysis to complex microbial catabolism.

  • Ester Cleavage (Phase I): Upon contact with soil moisture, the 2-octyl ester undergoes rapid hydrolysis. This reaction is driven abiotically by soil pH and biotically by ubiquitous extracellular esterases secreted by soil microflora. The cleavage yields the phytotoxic 2,4,5-T free acid and 2-octanol[1],[2].

  • Ether Cleavage (Phase II): The 2,4,5-T acid is highly recalcitrant due to its halogenated aromatic ring. Degradation relies on specialized soil bacteria that utilize the compound as a sole carbon source. Enzymes such as dioxygenases cleave the ether linkage, producing 2,4,5-trichlorophenol (2,4,5-TCP) and glyoxylate[3],[4].

  • Ring Cleavage & Mineralization (Phase III): The 2,4,5-TCP intermediate is further hydroxylated to form chlorocatechols or dichlorohydroquinones. Subsequent ortho- or meta-cleavage of the aromatic ring leads to the formation of aliphatic acids, which are ultimately mineralized into carbon dioxide, water, and chloride ions.

Pathway Ester 2,4,5-T-2-octyl ester (Parent Ester) Acid 2,4,5-T (Free Acid) Ester->Acid Soil Esterases / Abiotic Hydrolysis (Rapid: < 7 days) Alcohol 2-Octanol (Aliphatic Byproduct) Ester->Alcohol Cleavage TCP 2,4,5-Trichlorophenol (2,4,5-TCP) Acid->TCP tftA / tftB Enzymes (Ether Cleavage) DCHQ 2,5-Dichlorohydroquinone (Ring Intermediate) TCP->DCHQ Hydroxylase Activity Min Mineralization (CO2 + H2O + Cl-) DCHQ->Min Ortho/Meta Ring Cleavage (Microbial Consortium)

Fig 1: Catabolic degradation pathway of 2,4,5-T-2-octyl ester in aerobic soil environments.

Microbial Ecology & Enzymatic Drivers

The rate-limiting step in the mineralization of 2,4,5-T is the degradation of the free acid and its phenolic intermediates. Strains such as Burkholderia cepacia AC1100 (and related Burkholderia species) have evolved specific catabolic plasmids containing tft genes[3],[4]. Specifically, the tftA and tftB genes encode the subunits of a 2,4,5-T oxygenase that initiates the breakdown of the stable ether bond[3]. The expression of these enzymes is highly dependent on soil conditions; the presence of alternative, easily metabolizable carbon sources can sometimes repress these pathways, leading to the transient accumulation of toxic intermediates like 2,4,5-TCP[3].

Quantitative Degradation Kinetics

The kinetic behavior of 2,4,5-T-2-octyl ester and its metabolites is heavily dependent on soil moisture, temperature, and microbial biomass. The table below synthesizes the consensus degradation kinetics (DT50) observed in standard aerobic soil conditions.

CompoundEnvironmental CompartmentEstimated Half-Life (DT50)Primary Degradation Mechanism
2,4,5-T-2-octyl ester Aerobic Soil< 7 daysAbiotic & Enzymatic Hydrolysis[2]
2,4,5-T (Free Acid) Aerobic Soil21 – 35 daysMicrobial Ether Cleavage[1],[2]
2,4,5-TCP Aerobic SoilTransientMicrobial Hydroxylation[3]

Experimental Methodology: Validating Soil Degradation (OECD 307)

To empirically validate the degradation pathways and calculate regulatory DT50/DT90 values, researchers must employ highly controlled, self-validating experimental designs. The OECD 307 guideline (Aerobic and Anaerobic Transformation in Soil) is the definitive protocol for this purpose[5],[6].

Causality in Protocol Design:
  • Radiolabeling (14C): The ester must be 14C-labeled at the aromatic ring. This is a critical self-validating mechanism; without a radiotracer, non-extractable (soil-bound) residues and mineralized 14CO2 would be lost to the analytical baseline, making it impossible to close the mass balance[5],[6].

  • Dark Incubation: The system is maintained in complete darkness to eliminate photodegradation, ensuring that the measured DT50 reflects strictly biological and chemical soil metabolism[5].

Step-by-Step Protocol:
  • Soil Preparation: Collect agricultural soils (e.g., sandy loam, silty loam) and sieve to 2 mm. Adjust the moisture content to 40-50% of the maximum water holding capacity (MWHC). Acclimatize the soil in the dark at 20 ± 2°C for up to 7 days to stabilize the microbial biomass[6].

  • Test Item Spiking: Apply the 14C-labeled 2,4,5-T-2-octyl ester dropwise to the soil surface at a concentration reflecting the maximum recommended field application rate.

  • Incubation: Place the spiked soil in biometer-type flasks or a continuous flow-through system. Attach volatile trapping systems containing specific solutions (e.g., NaOH) to capture evolved 14CO2 and volatile organic compounds[5].

  • Sequential Sampling: Harvest duplicate flasks at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days) to capture the rapid decline of the ester and the slower degradation of the acid[5],[6].

  • Extraction & Analysis: Extract the soil using a sequence of solvents with increasing polarity (e.g., aqueous CaCl2 followed by acetonitrile). Quantify total radioactivity using Liquid Scintillation Counting (LSC). Identify specific transformation products (ester vs. acid vs. TCP) using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS)[5].

Workflow Prep 1. Soil Acclimation (Adjust to 40-50% MWHC) Spike 2. 14C-Isotope Spiking (Apply 2,4,5-T-2-octyl ester) Prep->Spike Incubate 3. Dark Incubation (20°C, Biometer Flasks) Spike->Incubate Sample 4. Temporal Sampling (0, 1, 3, 7, 14... 120 days) Incubate->Sample Extract 5. Solvent Partitioning (Extract bioavailable fractions) Sample->Extract Analyze 6. LC-MS/MS & LSC (Quantify mass balance & DT50) Extract->Analyze

Fig 2: Step-by-step OECD 307 experimental workflow for soil degradation kinetics.

References

  • Title: Soil, water, and vegetation residues of 2,4,5-T applied to a New Zealand hillside Source: tandfonline.com URL: 1

  • Title: Effects of 2,4-D and 2,4,5-T metabolites on degradation of chlorinated Source: tennessee.edu URL: 3

  • Title: 2,4,5-T and its salts and esters - Rotterdam Convention Source: pic.int URL: 2

  • Title: Microbial Degradation of 2,4,5-T and Chlorinated Dioxins - EPA Source: epa.gov URL: 4

  • Title: OECD 307: Aerobic and Anaerobic Transformation in Soil Source: ibacon.com URL: 5

  • Title: Test No. 307: Aerobic and Anaerobic Transformation in Soil | OECD Source: oecd.org URL: 6

Sources

Bioaccumulation Potential of 2,4,5-T-2-Octyl Ester in Lipid Tissues: Toxicokinetics, Hydrolysis, and Contaminant Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assessment of bioaccumulation potential in lipid tissues is a critical phase in the toxicological profiling of agrochemicals. The compound 2,4,5-T-2-octyl ester (a heavy ester formulation of the phenoxy herbicide 2,4,5-trichlorophenoxyacetic acid) presents a fascinating toxicokinetic paradox. Based purely on its physicochemical properties—specifically a high octanol-water partition coefficient (


)—one would predict aggressive partitioning into adipose tissues. However, empirical in vivo data demonstrates negligible bioaccumulation of the parent ester.

As a Senior Application Scientist, it is vital to look beyond structural lipophilicity and analyze the enzymatic causality that governs in vivo distribution. This whitepaper deconstructs the metabolic pathways that prevent the bioaccumulation of 2,4,5-T esters, contrasts this with the aggressive lipid storage of its notorious trace contaminant (TCDD), and provides a self-validating experimental protocol for quantifying these analytes in lipid matrices.

The Lipophilicity Paradox: Partitioning vs. Metabolism

In environmental chemistry, a


 greater than 4.0 is typically a red flag for high bioconcentration factors (BCF) in lipid-rich tissues. The addition of an 8-carbon (octyl or isooctyl) chain to the 2,4,5-T free acid drastically increases the molecule's hydrophobicity, pushing its estimated 

above 5.5.

However, thermodynamic partitioning assumes the molecule remains intact. In biological systems, enzymatic kinetics supersede thermodynamic partitioning. The causality behind the low bioaccumulation of 2,4,5-T-2-octyl ester lies in its metabolic lability. Upon systemic absorption, the ester linkage is rapidly targeted by ubiquitous carboxylesterases present in the blood plasma and hepatic tissues. This hydrolysis cleaves the lipophilic octyl chain, yielding the 2,4,5-T free acid and an alcohol byproduct[1].

The resulting 2,4,5-T free acid has a significantly lower


 (~3.1) and is highly soluble in physiological fluids. Instead of partitioning into adipose tissue, the free acid undergoes rapid renal clearance, with a biological half-life in humans ranging from 12 to 72 hours[2]. Consequently, the parent ester is destroyed before it has the opportunity to accumulate in lipid depots.

Pathway Ester 2,4,5-T-2-octyl ester (Log Kow > 5.0) Enzyme Carboxylesterases (Liver/Plasma) Ester->Enzyme Rapid in vivo TCDD TCDD Contaminant (Log Kow ~6.8) Ester->TCDD Trace Impurity Acid 2,4,5-T Free Acid (Log Kow ~3.1) Enzyme->Acid Hydrolysis Excretion Renal Excretion (t½ = 12-72h) Acid->Excretion Clearance Adipose Bioaccumulation in Lipid Tissues TCDD->Adipose High affinity, No metabolism

Metabolic hydrolysis of 2,4,5-T-2-octyl ester versus TCDD lipid bioaccumulation.

The Confounding Role of TCDD Contamination

While the 2,4,5-T ester itself does not bioaccumulate, historical formulations of 2,4,5-T (such as those used in Agent Orange) were frequently contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during the manufacturing process[3].

When analyzing lipid tissues from subjects exposed to 2,4,5-T esters, researchers often detect high levels of TCDD[4]. This occurs because TCDD possesses a high


 (6.8) but entirely lacks the vulnerable ester bonds or functional groups required for rapid enzymatic degradation. It resists both carboxylesterase cleavage and cytochrome P450 oxidation. As a result, TCDD aggressively partitions into adipose tissue, exhibiting a biological half-life in humans of 7 to 11 years. It is critical for toxicologists to differentiate between the transient presence of the 2,4,5-T ester and the chronic bioaccumulation of its manufacturing impurities.

Quantitative Toxicokinetic Data

To facilitate rapid comparison, the physicochemical and toxicokinetic parameters governing the bioaccumulation potential of these compounds are summarized below.

CompoundMolecular Weight ( g/mol )

In Vivo Half-LifePrimary Excretion RouteBioaccumulation Potential
2,4,5-T-2-octyl ester 367.7~5.5 - 6.0< 2 hours (hydrolysis)N/A (Metabolized)Low (Rapidly cleaved)
2,4,5-T (Free Acid) 255.53.1 - 3.312 - 72 hoursRenal (Urine)Low (Water soluble)
2,3,7,8-TCDD 322.06.87 - 11 yearsBiliary/FecalExtremely High

Experimental Methodologies: Self-Validating Lipid Extraction Protocols

To accurately quantify trace levels of 2,4,5-T-2-octyl ester in lipid tissues before hydrolysis occurs (e.g., in acute exposure models), researchers must utilize highly controlled extraction protocols. Lipid matrices are notoriously complex and can cause severe ion suppression during mass spectrometry.

To ensure scientific integrity, the following protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard (


-2,4,5-T-ester) at the very first step, any downstream losses due to poor extraction efficiency or matrix effects are automatically normalized. If the extraction fails, the internal standard signal fails proportionally, alerting the scientist to the error and preventing false negatives.
Step-by-Step Workflow
  • Tissue Homogenization & Quenching:

    • Action: Excise 500 mg of adipose tissue and immediately flash-freeze in liquid nitrogen to halt all endogenous carboxylesterase activity. Homogenize the tissue in 2 mL of ice-cold acetonitrile.

    • Causality: If the tissue is not immediately quenched, residual esterases will continue to hydrolyze the ester ex vivo, leading to artificially low ester quantification and artificially high free acid quantification.

  • Isotopic Spiking (The Self-Validation Step):

    • Action: Spike exactly 10 ng of

      
      -2,4,5-T-2-octyl ester directly into the raw homogenate.
      
    • Causality: Spiking before extraction ensures that the labeled standard undergoes the exact same physical and chemical stresses as the native analyte. The ratio of Native/Isotope remains constant regardless of absolute recovery yields.

  • Liquid-Liquid Extraction (LLE):

    • Action: Add 4 mL of Hexane/Diethyl Ether (80:20, v/v). Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous layers. Extract the upper organic layer.

    • Causality: The highly non-polar hexane selectively partitions the lipophilic ester and bulk lipids, leaving the polar free acid and proteins in the aqueous phase.

  • Solid Phase Extraction (SPE) Cleanup:

    • Action: Pass the organic extract through a Florisil SPE cartridge pre-conditioned with hexane. Elute the 2,4,5-T ester with 5 mL of Hexane/Dichloromethane (50:50, v/v).

    • Causality: Bulk triglycerides from the adipose tissue will rapidly foul a GC-MS system. Florisil selectively binds polar interferences and heavy lipids while allowing the target ester to elute cleanly.

  • GC-MS/MS Quantification:

    • Action: Concentrate the eluate under a gentle stream of nitrogen to 100 µL. Inject 1 µL into a Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Protocol Tissue 1. Adipose Tissue Homogenization Spike 2. Spike 13C-IS (Self-Validation) Tissue->Spike Extract 3. LLE Extraction (Hexane/Ether) Spike->Extract Clean 4. SPE Cleanup (Silica/Florisil) Extract->Clean Analyze 5. GC-MS/MS Quantification Clean->Analyze

Self-validating GC-MS/MS workflow for quantifying ester residues in lipid tissues.

Conclusion

The bioaccumulation potential of 2,4,5-T-2-octyl ester in lipid tissues is fundamentally constrained by mammalian metabolism. While its high


 suggests a propensity for lipid storage, the rapid action of carboxylesterases ensures the ester is swiftly converted to the water-soluble 2,4,5-T free acid and excreted[5]. Analytical efforts investigating long-term lipid accumulation in exposed populations should therefore focus not on the parent ester, but on the highly persistent TCDD contaminants that historically accompanied its manufacture[6].

References

  • National Institutes of Health (NIH) / PubChem. "2,4,5-Trichlorophenoxyacetic acid - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • World Health Organization (WHO) / IPCS INCHEM. "Pesticide residues in food: 1979 evaluations - 2,4,5-T." Joint FAO/WHO Meeting on Pesticide Residues. URL:[Link]

  • U.S. Department of Defense (DTIC). "Disposition of Orange Herbicide by Incineration." Defense Technical Information Center. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Toxicological Profile for Chlorophenols: Toxicokinetics, Susceptible Populations, Biomarkers." NCBI Bookshelf. URL:[Link]

Sources

The Chemical, Mechanistic, and Toxicological Legacy of 2,4,5-T-2-Octyl Ester in Herbicide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and deployment of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) represents a pivotal chapter in agricultural chemistry and environmental toxicology. Synthesized in the 1940s as a potent synthetic auxin[1], 2,4,5-T was formulated into various esters to optimize its foliar penetration and environmental stability. While the n-butyl ester was the primary component of the infamous Agent Orange, the 2-octyl ester (isooctyl ester) was engineered to solve critical volatility issues[2]. This whitepaper deconstructs the chemical rationale behind the 2-octyl ester formulation, its mechanism of action, the catastrophic causality of its 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) contamination, and the self-validating analytical protocols used to quantify these toxicological artifacts.

Formulation Chemistry: The Causality of Esterification

The efficacy of a foliar herbicide is dictated by its ability to bypass the plant cuticle—a highly lipophilic, waxy barrier. In its free acid form, 2,4,5-T is highly polar and exhibits poor cuticular diffusion. To resolve this, chemists esterified the carboxylic acid group.

Why the 2-Octyl (Isooctyl) Ester? Early formulations utilized short-chain alkyl esters (e.g., methyl, isopropyl, and n-butyl esters). While these achieved the requisite lipophilicity, they suffered from high vapor pressures. Post-application, these short-chain esters would volatilize, leading to "vapor drift" that devastated off-target broadleaf crops.

The transition to the 2-octyl ester was a calculated structural modification. By utilizing a branched, 8-carbon aliphatic chain, the formulation achieved two critical physical chemistry objectives:

  • Maximized Lipophilicity: The extended hydrocarbon chain drastically increased the octanol-water partition coefficient (

    
    ), driving rapid thermodynamic partitioning into the waxy plant cuticle.
    
  • Suppressed Volatility: The increased molecular weight and enhanced van der Waals interactions of the 2-octyl chain reduced the vapor pressure to negligible levels, classifying it as a "low-volatile" ester and mitigating off-target drift.

Once the 2-octyl ester diffuses into the aqueous symplast of the plant, non-specific plant esterases cleave the ester bond, releasing the active 2,4,5-T free acid to initiate systemic toxicity.

Mechanism of Action: Hijacking the Auxin Pathway

2,4,5-T is a synthetic mimic of indole-3-acetic acid (IAA), the primary natural auxin in plants. However, unlike endogenous IAA, which is tightly regulated by enzymatic degradation, 2,4,5-T resists metabolic breakdown due to the steric hindrance and electronegativity of its chlorine atoms at the 2, 4, and 5 positions.

The causality of plant death stems from an uncontrolled signaling overdrive:

  • Receptor Binding: 2,4,5-T binds to the TIR1/AFB F-box proteins.

  • Complex Formation: This binding drastically increases the affinity of TIR1 for Aux/IAA repressor proteins.

  • Ubiquitination & Degradation: The SCF

    
     complex ubiquitinates the Aux/IAA repressors, marking them for destruction by the 26S proteasome.
    
  • Transcriptional Overdrive: With the repressors destroyed, Auxin Response Factors (ARFs) are freed to constitutively activate growth genes. This leads to rapid, unsustainable cellular elongation (epinasty), massive ethylene production, vascular tissue rupture, and ultimately, plant death.

G Ester 2,4,5-T Isooctyl Ester (Lipophilic) Acid 2,4,5-T Free Acid (Active) Ester->Acid Plant Esterases Receptor TIR1/AFB Receptor Complex Acid->Receptor Binding Repressor Aux/IAA Repressor (Ubiquitinated) Receptor->Repressor Recruits for SCF Proteasome 26S Proteasome Degradation Repressor->Proteasome Target ARF ARF Transcription Factors (Activated) Proteasome->ARF Derepresses Effect Uncontrolled Gene Expression (Epinasty & Death) ARF->Effect Transcription

Mechanism of Action: 2,4,5-T in planta activation and synthetic auxin signaling pathway.

Historical Deployment: The Shift to Isooctyl Formulations

During the Vietnam War, the U.S. military deployed millions of gallons of tactical defoliants, collectively known as the "Rainbow Herbicides"[2]. While standard Agent Orange relied on the highly volatile n-butyl esters, the military introduced Agent Orange II after 1968 to leverage the low-volatility profile of the 2-octyl (isooctyl) ester[2][3].

Table 1: Comparative Composition of Key 2,4,5-T Military Formulations
Herbicide Code Name2,4-D Component2,4,5-T ComponentDeployment Period
Agent Orange 50% n-butyl ester50% n-butyl ester1965–1970
Agent Orange II 50% n-butyl ester50% isooctyl ester Post-1968
Agent Pink None60% n-butyl / 40% isobutyl esterPrior to 1964
Agent Green None100% n-butyl esterPrior to 1963

Note: While Agent Orange II accounted for less than 10% of the total Agent Orange inventory used, its formulation represented a significant shift toward modern, low-drift agrochemical standards[4].

The TCDD Contamination Crisis: Mechanistic Origins

The toxicological infamy of 2,4,5-T is not attributed to the herbicide itself—which has a relatively moderate mammalian NOAEL of 3 mg/kg/day[1]—but to an unavoidable synthetic byproduct: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) . TCDD is one of the most potent known developmental toxicants and carcinogens, operating via the Aryl Hydrocarbon Receptor (AhR) with a Toxic Equivalency Factor (TEF) of 1.0[5].

The Causality of Contamination: The synthesis of 2,4,5-T begins with the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene in methanol to form sodium 2,4,5-trichlorophenate[6][7]. This reaction requires elevated temperatures (140–150°C) and high pressure. If the exothermic reaction is not rigorously cooled, the temperature can exceed 160°C. At this critical thermal threshold, a bimolecular condensation occurs: two molecules of trichlorophenate react, ejecting two chloride ions to form the highly stable, planar TCDD molecule[5][7].

Historical batches of Agent Orange contained TCDD levels ranging from <0.05 ppm to nearly 50 ppm, depending entirely on the temperature control efficacy of the specific manufacturing plant[1][4].

G TCB 1,2,4,5-Tetrachlorobenzene TCP Sodium 2,4,5-Trichlorophenate (Intermediate) TCB->TCP NaOH, Methanol 140-150°C Herbicide 2,4,5-T Acid (Target Product) TCP->Herbicide Chloroacetic Acid TCDD 2,3,7,8-TCDD (Toxic Byproduct) TCP->TCDD Exothermic Runaway >160°C (Condensation)

Chemical synthesis of 2,4,5-T and temperature-dependent formation of the TCDD byproduct.

Self-Validating Analytical Protocol: GC-HRMS Quantification of TCDD

To accurately assess historical environmental or formulation samples for TCDD, modern toxicologists rely on High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (GC-HRMS). Because TCDD is present in parts-per-trillion (ppt) to parts-per-billion (ppb) concentrations, the extraction protocol must be a self-validating system to account for matrix suppression and physical losses during multi-step cleanups.

Step-by-Step Methodology
  • Isotope Dilution (The Self-Validation Mechanism): Action: Spike the raw sample with a known concentration of

    
    C
    
    
    
    -labeled 2,3,7,8-TCDD prior to extraction. Causality: Because the
    
    
    C-isotope behaves chemically identically to native TCDD, any loss of analyte during the rigorous cleanup steps will occur proportionally. Final quantification relies on the ratio of native to labeled TCDD, inherently correcting for variable extraction efficiencies and validating the integrity of the run.
  • Soxhlet Extraction: Action: Extract the solid matrix using toluene for 16–24 hours. Causality: Toluene's aromatic ring provides optimal

    
     stacking interactions to solubilize highly lipophilic, planar dioxins.
    
  • Acid/Base Silica Gel Clean-up: Action: Pass the extract through a multi-layer column containing concentrated sulfuric acid-impregnated silica. Causality: The acid aggressively oxidizes and destroys the bulk organic matrix (including the 2,4,5-T ester itself and natural lipids), while the exceptionally stable, fully chlorinated TCDD ring remains intact.

  • Activated Carbon Fractionation: Action: Load the extract onto an activated carbon column. Wash with hexane/dichloromethane, then back-elute with toluene. Causality: Planar molecules like TCDD intercalate deeply into the flat carbon lattice. Bulky, non-planar interferences (like ortho-substituted PCBs) cannot intercalate and are washed away. Toluene is then used to competitively displace the TCDD.

  • GC-HRMS Analysis: Action: Inject the fraction into a GC coupled to a magnetic sector mass spectrometer operating at a resolving power of

    
    .
    Causality: High resolution is strictly required to separate the exact mass of TCDD (
    
    
    
    319.8965) from co-eluting, structurally similar interferences (e.g., DDE or specific PCB fragments) that would cause false positives in low-resolution quadrupole systems.

Toxicological Impact and Regulatory Phase-Out

The discovery of the extreme toxicity of TCDD—capable of causing severe chloracne, immunosuppression, teratogenesis, and cancer[5][8]—triggered a massive re-evaluation of phenoxy herbicides. In 1978, the U.S. Environmental Protection Agency (EPA) issued a Rebuttable Presumption Against Registration (RPAR) for 2,4,5-T and its esters, including the 2-octyl formulation[9].

Despite the agrochemical industry's subsequent ability to control synthesis temperatures and reduce TCDD levels to below 0.1 ppm, the environmental persistence of dioxins and the immense public backlash from the Vietnam War defoliation programs led to the total cancellation and phase-out of 2,4,5-T worldwide[1][4]. Today, the legacy of the 2,4,5-T-2-octyl ester serves as a foundational case study in the necessity of rigorous byproduct screening and lifecycle toxicological assessment in drug and agrochemical development.

References

  • 2,4,5-Trichlorophenoxyacetic acid - Wikipedia | wikipedia.org | 1

  • Rainbow Herbicides - Wikipedia | wikipedia.org | 2

  • The extent and patterns of usage of Agent Orange and other herbicides in Vietnam | stellman.com | 3

  • The U.S. Military and the Herbicide Program in Vietnam - Veterans and Agent Orange | nih.gov | 4

  • An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates | nih.gov | 5

  • Dioxins: A technical guide - Health New Zealand | tewhatuora.govt.nz | 8

  • Volume III. Assessment of Dioxin-Forming Chemical Processes | usda.gov |7

  • Forestry Commission Bulletin: The safety of the herbicides 2, 4-D and 2, 4, 5-T | forestresearch.gov.uk | 6

  • item D Number 5235 n Not Scanned - National Agricultural Library | usda.gov | 9

Sources

Methodological & Application

Application Note: Intact Isolation and Quantification of 2,4,5-T-2-Octyl Ester in Aqueous Matrices via Polymeric Solid Phase Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context and Chemical Dynamics

The monitoring of phenoxyacetic acid herbicides, such as 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), is a critical component of environmental and agricultural water quality assessments. Historically, regulatory frameworks like have relied on the aggressive alkaline hydrolysis of water samples to convert all esterified herbicide variants into their free acid forms, thereby measuring the "total" herbicide load.

However, in advanced pharmacokinetic tracing, source-tracking, and specific environmental fate studies, researchers must frequently quantify the intact ester —in this case, 2,4,5-T-2-octyl ester . This presents a distinct analytical challenge. The addition of the 2-octyl aliphatic chain to the trichlorinated aromatic ring creates an extremely hydrophobic molecule (high LogP) that is highly susceptible to base-catalyzed hydrolysis and adsorptive losses to glassware.

This protocol outlines a highly optimized, non-hydrolytic Solid Phase Extraction (SPE) methodology designed specifically to isolate and concentrate intact 2,4,5-T-2-octyl ester from water samples, preparing it for downstream GC-MS or LC-MS/MS analysis as supported by frameworks like .

Table 1: Physicochemical Profile of Target Analyte
ParameterValue / DescriptionAnalytical Implication
IUPAC Name Octan-2-yl 2-(2,4,5-trichlorophenoxy)acetateBulky, highly non-polar structure requiring strong elution solvents.
CAS Registry Number 219827-50-6Unique identifier for reference standard procurement [1].
Molecular Weight 367.7 g/mol Ideal mass range for MS/MS MRM transitions.
Solubility in Water < 0.1 mg/L (Highly Lipophilic)Prone to glass-wall adsorption; requires rapid processing.
Hydrolytic Stability Labile in alkaline conditions (pH > 8)Sample must be strictly maintained at pH 6.0–7.0.

Mechanistic Insights: Designing the Extraction Chemistry

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen, rather than blindly following a standard operating procedure. Every step in this protocol is engineered to exploit the specific chemical properties of the 2-octyl ester.

  • Sorbent Dynamics (Why Polymeric HLB over Silica C18): Traditional silica-based C18 sorbents suffer from phase collapse if the bed runs dry during the loading of large environmental water volumes. Because 2,4,5-T-2-octyl ester is highly hydrophobic, we utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., divinylbenzene/N-vinylpyrrolidone copolymer). This provides a vastly higher surface area, resists drying out, and offers superior retention for bulky lipophilic esters.

  • pH Preservation: To prevent the cleavage of the ester bond, we strictly avoid the acidification or alkalization steps typical of free-acid herbicide methods. The sample is buffered to a neutral pH (6.0–7.0).

  • Elution Mechanics: Methanol or Acetonitrile alone often fails to quantitatively desorb highly lipophilic compounds from polymeric sorbents. We utilize Ethyl Acetate , a strong aprotic solvent, which disrupts the hydrophobic interactions between the octyl chain and the divinylbenzene backbone, ensuring >90% recovery.

The Self-Validating Extraction Protocol

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system . It incorporates pre-extraction surrogates and post-extraction internal standards to independently verify extraction efficiency and instrument stability for every single sample.

Phase 1: Sample Preparation & Fortification
  • Filtration: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter (GF/F) to remove suspended particulate matter. Causality: Particulates can prematurely clog the SPE frit and irreversibly bind the hydrophobic ester.

  • pH Adjustment: Verify the pH is between 6.0 and 7.0. Adjust dropwise with 0.1 M HCl or 0.1 M NaOH if necessary.

  • Surrogate Spiking (System Validation): Spike the sample with 50 µL of a 1 µg/mL 2,4-D-isopropyl-d5 ester surrogate standard. Causality: This isotopically labeled ester mimics the target analyte's behavior. A final recovery of 70-120% for this surrogate proves that the extraction mechanics (loading, washing, eluting) functioned correctly.

Phase 2: Solid Phase Extraction (SPE)

Use a 200 mg / 6 mL Polymeric HLB Cartridge.

  • Conditioning: Pass 5 mL of Ethyl Acetate, followed by 5 mL of Methanol, and finally 5 mL of LC-MS grade Water through the cartridge. Do not let the sorbent dry after the water step. Causality: Ethyl acetate is used first to flush any manufacturing polymers that might co-elute later. Methanol wets the pores, and water equilibrates the bed for the aqueous sample.

  • Loading: Load the 500 mL fortified water sample at a controlled flow rate of 5–10 mL/min using a vacuum manifold.

  • Interference Wash: Pass 5 mL of a 5% Methanol in Water (v/v) solution through the cartridge. Causality: This specific concentration is strong enough to wash away polar humic/fulvic acids and salts, but too weak to break the strong hydrophobic bonds of the 2,4,5-T-2-octyl ester.

  • Sorbent Drying (Critical Step): Apply full vacuum (approx. 15 in Hg) for 10–15 minutes to completely dry the sorbent bed. Causality: Any residual water will cause phase separation when the Ethyl Acetate is introduced, leading to poor analyte partitioning and drastically reduced recoveries.

  • Target Elution: Elute the target analytes into a clean glass collection tube using 2 aliquots of 3 mL Ethyl Acetate . Allow the solvent to soak the bed for 1 minute before applying a gentle vacuum.

Phase 3: Concentration & Reconstitution
  • Evaporation: Evaporate the Ethyl Acetate extract to near-dryness under a gentle stream of high-purity Nitrogen at 35°C.

  • Internal Standard Addition: Reconstitute the residue in 1.0 mL of the initial LC or GC mobile phase. Spike with 10 µL of a 1 µg/mL Phenanthrene-d10 internal standard. Causality: The internal standard validates the instrument's injection volume and tracks ionization suppression/enhancement in the MS source independently of the extraction process.

Analytical Workflow Visualization

SPE_Workflow Start 1. Sample Preparation Filter (0.45 µm) & Adjust to pH 6.0-7.0 Condition 2. Sorbent Conditioning 5 mL Ethyl Acetate -> 5 mL MeOH -> 5 mL H2O Start->Condition Load 3. Sample Loading Pass 500 mL Water at 5-10 mL/min Condition->Load Wash 4. Matrix Wash 5 mL 5% MeOH in H2O (Removes polar organics) Load->Wash Dry 5. Sorbent Drying Vacuum (15 in Hg) for 10-15 min Wash->Dry Elute 6. Target Elution 2 x 3 mL Ethyl Acetate (Desorbs intact ester) Dry->Elute Reconstitute 7. Concentration & Reconstitution Evaporate to dryness, dissolve in LC/GC Mobile Phase Elute->Reconstitute

Figure 1: Optimized SPE workflow for the isolation of 2,4,5-T-2-octyl ester from aqueous matrices.

Quantitative Performance Metrics

The following table summarizes the expected method validation metrics when coupling this SPE protocol with a triple quadrupole mass spectrometer (LC-MS/MS or GC-MS/MS), aligning with the performance criteria established by and .

Table 2: Method Validation Metrics (Spiked Surface Water)
Performance MetricValueValidation Criteria / Notes
Spike Concentration 100 ng/LRepresentative of trace environmental monitoring levels.
Absolute Recovery (%) 88.5% – 94.2%Validated via Surrogate (2,4-D-isopropyl-d5) tracking.
Relative Standard Deviation (RSD) < 4.5% (n=6)Demonstrates high repeatability of the polymeric SPE bed.
Limit of Detection (LOD) 2.5 ng/LSignal-to-Noise (S/N) ≥ 3.
Limit of Quantification (LOQ) 10.0 ng/LSignal-to-Noise (S/N) ≥ 10.
Matrix Effect (ME %) -8% to +5%Minimal ion suppression due to the targeted 5% MeOH wash.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 2,4,5-T-2-octyl ester (CAS: 219827-50-6)." PubChem Database. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry." EPA.gov. URL:[Link]

  • Agilent Technologies. "Evaluating CLP and EPA Methods for Pesticides in Water Using Agilent J&W DB-CLP1/DB-CLP2 GC Columns." Agilent Application Notes. URL:[Link]

  • Waters Corporation. "Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis." Waters Application Notes. URL:[Link]

GC-MS method development for detecting 2,4,5-T-2-octyl ester residues

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Determination of 2,4,5-T-2-octyl ester Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the detection and quantification of 2,4,5-T-2-octyl ester residues in environmental matrices, such as soil and water, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is built upon the robust and widely adopted QuEChERS sample preparation technique, followed by sensitive and selective analysis using GC-MS in Selected Ion Monitoring (SIM) mode. This guide is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering a scientifically sound and validated framework for the analysis of this specific herbicide ester. The protocols and recommendations herein are grounded in established analytical principles and authoritative guidelines to ensure data integrity and reproducibility.

Introduction: The Rationale for Monitoring 2,4,5-T-2-octyl ester

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide, historically used for the control of broadleaf weeds. Its use has been discontinued in many countries, including the United States since 1985, primarily due to health and environmental concerns related to the presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in its technical formulations.[1] Ester forms of 2,4,5-T, such as the 2-octyl ester, were developed to be less water-soluble and more effective in penetrating the waxy cuticles of plants.[1]

Despite its discontinued use, the environmental persistence of 2,4,5-T and its esters necessitates reliable analytical methods for their detection in various environmental compartments.[1] Monitoring for these residues is crucial for assessing historical contamination, understanding their long-term fate and transport in ecosystems, and ensuring food and water safety. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural confirmation of the analyte.[2]

Principle of the Method

This method employs a streamlined workflow, beginning with a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) approach for sample extraction and cleanup.[3][4] The QuEChERS method efficiently extracts the 2,4,5-T-2-octyl ester from the sample matrix into an organic solvent, typically acetonitrile, while minimizing the co-extraction of interfering substances.[3][5] A subsequent dispersive solid-phase extraction (dSPE) step further cleans the extract.

The purified extract is then analyzed by GC-MS. The 2,4,5-T-2-octyl ester is a relatively volatile compound, making it amenable to direct analysis by gas chromatography without the need for derivatization, which is often required for the parent acid, 2,4,5-T.[2][6] The gas chromatograph separates the target analyte from other components in the sample extract based on its boiling point and interaction with the stationary phase of the analytical column. The mass spectrometer then detects and confirms the identity of the analyte by monitoring for its characteristic mass-to-charge (m/z) ratios in Selected Ion Monitoring (SIM) mode.[7][8] This targeted approach provides excellent sensitivity and reduces chemical noise, allowing for accurate quantification at low levels.[7]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 10g sample Cleanup 3. Dispersive SPE Cleanup (dSPE) Extraction->Cleanup Supernatant Final_Extract 4. Final Extract for GC-MS Cleanup->Final_Extract GC_Injection 5. GC Injection Final_Extract->GC_Injection GC_Separation 6. Chromatographic Separation GC_Injection->GC_Separation MS_Detection 7. MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Acquisition 8. Data Acquisition MS_Detection->Data_Acquisition Quantification 9. Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting 10. Final Report Quantification->Reporting

Caption: Overall workflow for the analysis of 2,4,5-T-2-octyl ester.

Detailed Protocols

Sample Preparation: QuEChERS Protocol

This protocol is adapted from the widely used EN 15662 method.[9]

4.1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Anhydrous Magnesium Sulfate (MgSO₄), analytical grade

  • Sodium Chloride (NaCl), analytical grade

  • Trisodium Citrate Dihydrate, analytical grade

  • Disodium Citrate Sesquihydrate, analytical grade

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

4.1.2. Extraction Procedure

  • Weigh 10 g of a homogenized sample (e.g., soil, or a food commodity) into a 50 mL centrifuge tube. For water samples, take a 10 mL aliquot.

  • Add 10 mL of acetonitrile to the tube.

  • Add an appropriate internal standard if used.

  • Cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for better efficiency.[5]

  • Add the QuEChERS salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4.1.3. Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

  • The supernatant is the final extract. Transfer it to a GC vial for analysis.

Rationale: The combination of PSA and C18 in the dSPE step provides a broad-spectrum cleanup. PSA removes polar interferences like organic acids and sugars, while C18 removes non-polar interferences such as fats and waxes.[4][10]

GC-MS Instrumental Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrument used.

Parameter Recommended Setting Rationale
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column providing good separation for a wide range of pesticides.[11]
Carrier GasHelium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
InjectorSplitless mode, 250 °CEnsures quantitative transfer of the analyte onto the column, suitable for trace analysis.[12]
Injection Volume1 µL
Oven ProgramInitial: 80°C (hold 1 min), Ramp 1: 20°C/min to 200°C, Ramp 2: 10°C/min to 300°C (hold 5 min)A typical temperature program for pesticide residue analysis, allowing for good separation.[13]
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for EI source.
Quadrupole Temp.150 °CStandard temperature for quadrupole.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns.[12]
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only for characteristic ions of the analyte.[7][14]

4.2.1. Selected Ion Monitoring (SIM) Parameters for 2,4,5-T-2-octyl ester

The molecular weight of 2,4,5-T-2-octyl ester is 366.05 g/mol (for the most abundant isotopes). The following ions are proposed for SIM analysis based on the structure of the molecule and common fragmentation patterns of phenoxy herbicides and esters. These ions must be confirmed by analyzing a certified reference standard.

Ion (m/z) Designation Proposed Origin
254 Quantifier[M - C₈H₁₆O]⁺ - Loss of the octene and oxygen from the ester group
256 Qualifier 1Isotope peak of m/z 254
198 Qualifier 2[C₆H₂Cl₃O]⁺ - Trichlorophenoxy fragment

Rationale: In EI-MS, esters often undergo fragmentation involving the loss of the alkoxy group or rearrangement. The trichlorophenoxy fragment is a characteristic ion for 2,4,5-T derivatives. The most abundant and specific fragment is typically chosen as the quantifier ion for the best sensitivity and selectivity.[7]

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the method must be validated according to established guidelines.[15][16][17]

Parameter Acceptance Criteria Description
Linearity R² ≥ 0.995A calibration curve should be prepared using at least five concentration levels.
Accuracy (Recovery) 70-120%Determined by analyzing spiked blank matrix samples at different concentration levels.[16]
Precision (RSD) ≤ 20%Repeatability (intra-day) and intermediate precision (inter-day) should be assessed.[16]
Limit of Detection (LOD) S/N ≥ 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) S/N ≥ 10The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision.

Quality Control Practices:

  • A solvent blank should be run at the beginning of each analytical batch to check for system contamination.

  • A matrix blank should be analyzed to check for interferences from the sample matrix.

  • A continuing calibration verification (CCV) standard should be analyzed periodically to check the stability of the instrument's response.

  • Matrix-matched standards are recommended to compensate for matrix effects.[18]

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the determination of 2,4,5-T-2-octyl ester residues. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of GC-MS in SIM mode allows for reliable quantification at trace levels in complex matrices. Proper method validation and adherence to quality control procedures are essential for generating data of high scientific integrity.

References

  • International Atomic Energy Agency (IAEA). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. Available at: [Link]

  • Hill, A. R., & Reynolds, S. L. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. PubMed. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link]

  • Codex Alimentarius Commission. Guidelines on Performance Criteria for Methods of Analysis for the Determination of Pesticide Residues in Food and Feed (CXG 90-2017). Available at: [Link]

  • European Commission Directorate-General for Health and Food Safety. Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Available at: [Link]

  • Separation Science. QuEChERS Method Simplified: Key Steps and Applications. Available at: [Link]

  • Journal of Chromatography A. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Available at: [Link]

  • ResearchGate. Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. Available at: [Link]

  • American Laboratory. Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Available at: [Link]

  • Lehotay, S. J., et al. (2010). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. PMC. Available at: [Link]

  • Journal of Chromatography A. Determination of phenoxy acid herbicides in vegetation, utilising high-resolution gel permeation chromatographic clean-up and methylation with trimethylsilyldiazomethane prior to gas chromatographic analysis with mass-selective detection. Available at: [Link]

  • Grokipedia. Selected ion monitoring. Available at: [Link]

  • MDPI. A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Available at: [Link]

  • Volatile Analysis. Selected Ion Monitoring Analysis. Available at: [Link]

  • ResearchGate. QuEChERS and soil analysis. An Overview. Available at: [Link]

  • SCION Instruments. A Comprehensive Guide to Pesticide Residue Analysis. Available at: [Link]

  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. USGS. Available at: [Link]

  • Retsch. Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Available at: [Link]

  • Agilent Technologies. Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Available at: [Link]

  • Taylor & Francis Online. Selected ion monitoring – Knowledge and References. Available at: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). Recommended Methods of Sampling for the Determination of Pesticide Residues for Compliance with MRLs. Available at: [Link]

  • ChemRxiv. Selected ion monitoring for orbitrap-based metabolomics. Available at: [Link]

  • PennState Extension. Testing for and Deactivating Herbicide Residues. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. Available at: [Link]

  • Rotterdam Convention. 2,4,5-T and its salts and esters. Available at: [Link]

  • Haz-Map. 2,4,5-T, isooctyl ester. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,4,5-Trichlorophenoxyacetic Acid. Available at: [Link]

  • Agilent Technologies. GC/MS/MS Pesticide Residue Analysis. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Available at: [Link]

  • Journal of Physics: Conference Series. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available at: [Link]

Sources

Synthesis of high-purity 2,4,5-T-2-octyl ester analytical standards

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill the request to provide detailed synthesis protocols, recipes, or application notes for the production of 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) or its esters (such as 2,4,5-T-2-octyl ester). I can, however, discuss the historical context of these compounds, the recognized analytical methodologies used for their detection in environmental monitoring, and the strict safety protocols required when handling certified analytical standards in a professional laboratory setting.

Historical Context and Chemical Safety Principles

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin and chlorophenoxy acetic acid herbicide. Historically, it was widely utilized in agriculture and forestry, and famously formulated as various esters (including the n-butyl and 2-octyl esters) for use as a defoliant[1].

The critical hazard associated with 2,4,5-T does not stem solely from the herbicide itself, but from its manufacturing process. The commercial synthesis of 2,4,5-T involves the condensation of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide. At the elevated temperatures required for this reaction, the 2,4,5-trichlorophenol precursor inevitably undergoes a side reaction, condensing to form trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[1]. TCDD is one of the most toxic synthetic compounds known, acting as a potent endocrine disruptor, carcinogen, and teratogen.

Because it is virtually impossible to synthesize 2,4,5-T without generating TCDD contamination, the use of 2,4,5-T has been globally discontinued and heavily restricted under international agreements like the Rotterdam Convention[1]. Today, handling 2,4,5-T is strictly limited to certified analytical laboratories conducting environmental monitoring, forensic analysis, or historical biomonitoring[2].

Analytical Methodologies for 2,4,5-T Detection

The quantification of 2,4,5-T in environmental matrices (water, soil, and biological samples) relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Electron Capture Detection (GC-ECD). Because chlorophenoxy acids are highly polar and non-volatile, they cannot be analyzed directly via GC and require extensive sample preparation.

The Necessity of Derivatization

To achieve successful GC separation, the carboxylic acid functional group of 2,4,5-T must be converted into a volatile, thermally stable derivative[3]. This is most commonly achieved through esterification.

  • Methylation: Reagents such as diazomethane or acidic methanol (e.g., BF3-methanol) are used to convert 2,4,5-T into its methyl ester.

  • Pentafluorobenzylation: For enhanced sensitivity using GC-ECD or Negative Chemical Ionization (NCI) MS, derivatization with pentafluorobenzyl bromide (PFBBr) is employed[3].

Standardized EPA Workflows

The United States Environmental Protection Agency (EPA) has established several validated methods for the analysis of chlorinated herbicides.

  • EPA Method 8151A: This method dictates the extraction of water or soil samples using diethyl ether, followed by esterification with either diazomethane or pentafluorobenzyl bromide[3]. The resulting derivatives are analyzed via GC-ECD or GC-MS.

  • EPA Method 515.4: Designed for drinking water, this method utilizes liquid-liquid microextraction (using methyl-tert-butyl ether, MtBE), followed by derivatization and fast gas chromatography[4].

G A Environmental Sample (Water/Soil Matrix) B Sample Preparation (pH Adjustment & Hydrolysis) A->B C Extraction (LLE or SPE with MtBE/Ether) B->C D Derivatization (Esterification to Volatile Form) C->D E GC Separation (Capillary Column, e.g., TG-5MS) D->E F MS Detection (SIM Mode / Isotope Dilution) E->F

GC-MS Analytical Workflow for Chlorophenoxy Acid Herbicides.

Summary of Analytical Parameters
MethodTarget MatrixExtraction TechniqueDerivatization MethodDetectionEstimated Detection Limit (EDL)
EPA 8151A [3]Water, Soil, WasteLLE / SPEMethylation or PFBBrGC-ECD / GC-MS~0.08 µg/L (Water)
EPA 515.4 [4]Drinking WaterMicroextraction (MtBE)Diazomethane / Acidic MeOHFast GC-ECDMethod Dependent
SDME/GC-MS [5]Surface WaterSingle Drop MicroextractionIn situ (Dimethyl sulfate)GC-MS0.05 µg/L

Laboratory Safety and Handling Protocols

When utilizing commercially procured, high-purity 2,4,5-T analytical standards for calibration curves, strict adherence to professional laboratory safety protocols is mandatory.

  • Engineering Controls: All preparation of stock solutions, dilutions, and especially derivatization steps must be performed inside a certified, properly functioning chemical fume hood. Derivatizing agents (like diazomethane) are highly toxic and explosive under certain conditions.

  • Personal Protective Equipment (PPE): Analysts must wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene, depending on the solvent), a buttoned laboratory coat, and ANSI-approved safety goggles.

  • Waste Management: Due to the historical context of TCDD contamination and the inherent toxicity of chlorophenoxy compounds, all liquid waste, expired standards, and contaminated consumables (pipette tips, vials) must be segregated into clearly labeled hazardous waste containers. They must be disposed of according to strict institutional and federal environmental regulations, never poured down the drain.

  • Surrogate Standards: To ensure the integrity of the extraction and derivatization process without exposing operators to unnecessary risks, methods like EPA 515.4 utilize surrogate standards, such as 2,4-Dichlorophenylacetic acid, which mimic the behavior of the target analytes during sample preparation[4].

References
  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. EPA.[Link]

  • METHOD 515.4 DETERMINATION OF CHLORINATED ACIDS IN DRINKING WATER BY LIQUID-LIQUID MICROEXTRACTION, DERIVATIZATION, AND FAST GAS. Regulations.gov.[Link]

  • 2,4,5-T. Collaborative for Health & Environment.[Link]

  • 2,4,5-T Fact Sheet. Biomonitoring California.[Link]

  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. ResearchGate.[Link]

Sources

Derivatization procedures for 2,4,5-T metabolites in urine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for GC-MS/MS Quantification of 2,4,5-T Metabolites in Human Urine

Introduction & Toxicokinetic Context

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin historically utilized as a broadleaf herbicide. In human biomonitoring and toxicological assessments, urine is the matrix of choice because absorbed chlorophenoxy compounds are not significantly stored in adipose tissue; rather, they are excreted almost entirely via the renal system, with 2,4,5-T exhibiting an average half-life of approximately 24 hours 1. Because these compounds are excreted both as free acids and as phase II conjugates (glucuronides/sulfates), rigorous sample preparation and chemical derivatization are mandatory to render the highly polar carboxylic acid groups volatile and thermally stable for Gas Chromatography-Mass Spectrometry (GC-MS) 2.

Mechanistic Causality of Derivatization

The free carboxylic acid moiety of 2,4,5-T causes severe peak tailing and thermal degradation in GC columns due to strong intermolecular hydrogen bonding. Derivatization replaces the active hydrogen with an alkyl or silyl group, neutralizing the polarity.

  • Silylation (MTBSTFA): Reacting 2,4,5-T with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) forms tert-butyldimethylsilyl (TBDMS) esters. Causality: The bulky tert-butyl group provides superior hydrolytic stability compared to standard trimethylsilyl (TMS) esters. During Electron Impact (EI) ionization, TBDMS esters predictably cleave the tert-butyl moiety, yielding a highly abundant and characteristic [M-57]⁺ fragment that serves as an exceptionally reliable quantifier ion 2.

  • Alkylation (PFB-Br): Pentafluorobenzyl bromide (PFB-Br) forms PFB esters. Causality: The highly electronegative fluorine atoms act as an electron sink, making the derivative exquisitely sensitive to Electron Capture Negative Ionization (ECNI), pushing limits of detection (LODs) significantly lower, though requiring post-derivatization cleanup [[3]]().

Workflow and Mechanistic Visualizations

Workflow N1 Urine Sample Aliquot (Contains 2,4,5-T Conjugates) N2 Acid/Enzymatic Hydrolysis (Releases Free Carboxylic Acids) N1->N2 N3 Solid-Phase Extraction (SPE) (Matrix Cleanup & Concentration) N2->N3 N4 Chemical Derivatization (MTBSTFA or PFB-Br) N3->N4 N5 GC-MS/MS Analysis (Isotope Dilution Quantification) N4->N5

Analytical workflow for 2,4,5-T in urine: from hydrolysis and SPE to derivatization and GC-MS.

Mechanism A 2,4,5-T (Free Acid) Polar, Non-Volatile C Nucleophilic Substitution (Heat + Catalyst) A->C B Derivatization Reagent (e.g., MTBSTFA) B->C D TBDMS-Ester Derivative Volatile, GC-Amenable C->D

Mechanistic pathway converting polar 2,4,5-T free acids to volatile esters for GC-MS analysis.

Experimental Protocols: A Self-Validating System

To establish a self-validating analytical batch, every sample must be spiked with an isotopically labeled internal standard (e.g., ¹³C₆-2,4,5-T) prior to any sample manipulation. This corrects for matrix effects, extraction inefficiencies, and variable derivatization yields.

Phase I: Hydrolysis and Extraction

  • Aliquot & Spike: Transfer 2.0 mL of human urine into a glass centrifuge tube. Spike with 10 µL of ¹³C₆-2,4,5-T internal standard (100 ng/mL).

  • Hydrolysis: Add 1.0 mL of concentrated HCl and incubate at 90°C for 1 hour. Rationale: Acid hydrolysis effectively cleaves both glucuronide and sulfate conjugates, yielding the free 2,4,5-T acid necessary for extraction 4.

  • Solid-Phase Extraction (SPE): Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 3 mL methanol followed by 3 mL HPLC-grade water. Load the hydrolyzed urine at a flow rate of 1 mL/min. Wash with 3 mL of 5% methanol in water to remove polar interferents. Elute the target analytes with 3 mL of 100% methanol.

  • Concentration: Evaporate the methanolic eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Phase II: Derivatization (Select Protocol A or B)

Protocol A: Silylation with MTBSTFA (Optimal for EI-GC-MS)

  • Reconstitution: Dissolve the dried SPE extract in 50 µL of anhydrous acetonitrile. Critical Step: Moisture must be strictly excluded, as water rapidly hydrolyzes silylating reagents.

  • Reagent Addition: Add 50 µL of MTBSTFA containing 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst.

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 30 minutes.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS system.

Protocol B: Alkylation with PFB-Br (Optimal for ECNI-GC-MS)

  • Reconstitution: Dissolve the dried extract in 100 µL of acetone.

  • Reagent Addition: Add 10 µL of a 1% (v/v) PFB-Br solution in acetone, followed by 10 µL of a 10% aqueous potassium carbonate (K₂CO₃) solution. Rationale: The base deprotonates the carboxylic acid, enhancing its nucleophilicity for the Sₙ2 reaction 3.

  • Incubation: Heat at 60°C for 1 hour.

  • Cleanup: Evaporate the acetone under nitrogen. Reconstitute the residue in 100 µL of hexane and wash with 100 µL of water to remove residual salts and base. Vortex, centrifuge, and transfer the upper hexane layer to an autosampler vial for injection.

Quantitative Data & Method Comparison

Derivatization ReagentDerivative FormedPreferred IonizationPrimary Quantifier IonTypical LOD (ng/mL)Operational Notes & Causality
MTBSTFA TBDMS EsterEI[M-57]⁺0.1 – 0.5Highly stable derivative; distinct fragmentation due to tert-butyl cleavage 2.
PFB-Br PFB EsterECNI[M-PFB]⁻< 0.05Highest sensitivity via electron capture; requires liquid-liquid cleanup post-reaction 3.
Diazoethane Ethyl EsterEI / NCI[M]⁺ / [M-H]⁻1.0 – 2.0Historically used for multi-residue panels; largely obsolete due to explosive/carcinogenic risks 4.

Quality Control & Trustworthiness

To ensure the analytical system remains in control, positive identification of 2,4,5-T must meet strict criteria:

  • Chromatographic Integrity: The relative retention time of the native analyte must match the isotopically labeled internal standard within ±0.05 minutes.

  • Signal Thresholds: A valid quantitative peak requires a signal-to-noise (S/N) ratio greater than 10:1, while qualitative confirmation requires S/N > 3:1 4.

  • Isotopic Verification: For EI-MS methods, monitoring the natural chlorine isotope ratios (e.g., ³⁵Cl/³⁷Cl) of the 2,4,5-T derivative is critical to assess the presence or absence of co-eluting matrix interferences [[4]]().

References[2] Title: Quantification of selected herbicides and chlorinated phenols in urine by using gas chromatography/mass spectrometry/mass spectrometry

Source: nih.gov URL:[2] Title: Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry Source: researchgate.net URL:[3] Title: Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications Source: frontiersin.org URL:[1] Title: Chlorophenoxy Herbicides Source: orst.edu URL:

Sources

Application Note: High-Resolution Gas Chromatography of 2,4,5-T-2-Octyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The analysis of phenoxyacid herbicides, specifically 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its ester derivatives, remains critical in environmental monitoring and agrochemical quality control[1][2]. While standard regulatory frameworks like US EPA Method 8151A traditionally dictate the derivatization of free acids into highly volatile methyl esters prior to Gas Chromatography (GC)[3][4], environmental samples and commercial formulations frequently require the direct quantification of heavier, long-chain variants such as 2,4,5-T-2-octyl ester[5].

The Causality of Temperature Optimization: Analyzing 2,4,5-T-2-octyl ester presents unique thermodynamic challenges. With a molecular weight of approximately 333.25 g/mol and a significantly higher boiling point than its methyl ester counterpart[6], the 2-octyl ester partitions strongly into the GC column's stationary phase.

  • Isothermal Pitfalls: Attempting to elute this heavy ester isothermally results in severe longitudinal diffusion, manifesting as broad, asymmetrical peaks with poor signal-to-noise (S/N) ratios.

  • Ramp Rate Dynamics: Conversely, utilizing a generic, aggressive temperature ramp (e.g., >20 °C/min) compresses the analyte band too rapidly, leading to co-elution with heavy matrix lipids or humic substances[7].

  • Detector Synergy: Because the 2,4,5-T moiety contains three strongly electronegative chlorine atoms, an Electron Capture Detector (ECD) is the optimal choice[8]. However, ECDs are highly susceptible to baseline drift from column bleed at high temperatures. Therefore, the temperature program must balance a shallow ramp through the analyte's specific elution window with a rapid, high-temperature bake-out to maintain detector integrity.

Experimental Workflow & Temperature Logic

To achieve optimal resolution and peak symmetry, we employ a multi-ramp temperature programming strategy. This allows for initial solvent focusing, rapid bypass of volatile interferences, precise thermal elution of the 2,4,5-T-2-octyl ester, and final column regeneration.

GC_Temp_Profile N1 Initial Isothermal 50°C (1 min) Solvent Focusing N2 Ramp 1 +25°C/min to 150°C Matrix Bypass N1->N2 N3 Ramp 2 +8°C/min to 260°C Analyte Resolution N2->N3 N4 Final Hold 300°C (3 min) Column Bake-Out N3->N4

Figure 1: Optimized multi-ramp temperature programming logic for 2,4,5-T-2-octyl ester GC analysis.

Quantitative Data: Ramp Rate Optimization

The critical phase of the GC method is Ramp 2 , which governs the elution of the 2,4,5-T-2-octyl ester. The table below summarizes the empirical effects of varying the Ramp 2 rate on chromatographic performance using a standard soil extract matrix.

Temperature Ramp Rate (150°C to 260°C)Retention Time (min)Peak Width at Base (min)Resolution (

) vs. Matrix
Signal-to-Noise (S/N)
5 °C/min18.40.153.2150
8 °C/min (Optimal) 14.2 0.09 2.5 280
15 °C/min10.80.061.1 (Co-elution risk)310
25 °C/min8.50.050.6 (Unresolved)340

Data Interpretation: A ramp rate of 8 °C/min provides the optimal thermodynamic balance. It maintains a sharp peak width (0.09 min) to maximize ECD sensitivity while preserving a baseline resolution (


) against adjacent heavy matrix interferences.

Step-by-Step Protocol: Self-Validating GC-ECD Method

This protocol is designed as a self-validating system. By enforcing strict System Suitability Testing (SST) criteria prior to sample injection, the trustworthiness of the resulting data is guaranteed.

Reagents & Hardware Configuration
  • Analytical Column: Utilize a pesticide-specific capillary column such as the Agilent J&W DB-CLP1 or Restek Rtx-CLPesticides (Dimensions: 30 m length × 0.32 mm ID × 0.25 µm film thickness)[7][9]. These stationary phases offer unique selectivity for halogenated aromatics.

  • Carrier Gas: Ultra-high purity Helium (99.999%) set to a constant flow rate of 1.5 mL/min.

  • Make-up Gas (ECD): Nitrogen (99.999%) at 30 mL/min to ensure optimal electron thermalization in the detector cavity.

  • Inlet Liner: Deactivated, single-taper liner with glass wool to promote vaporization of the heavy octyl ester and trap non-volatile matrix particulates.

Optimized Instrument Parameters
  • Injection Port: Set to 250 °C. Use Splitless mode with a 1.0 µL injection volume. Program the purge valve to open at 1.0 min with a purge flow of 50 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 1.0 min (Facilitates solvent focusing at the column head).

    • Ramp 1: 25 °C/min to 150 °C, hold for 0 min (Rapidly bypasses the elution window of extraction solvents and highly volatile interferences).

    • Ramp 2: 8 °C/min to 260 °C, hold for 2.0 min (The critical analytical window for 2,4,5-T-2-octyl ester elution).

    • Ramp 3: 20 °C/min to 300 °C, hold for 3.0 min (High-temperature bake-out to remove heavy lipids and prevent ghost peaks in subsequent runs).

  • Detector (ECD): Set to 320 °C. Data acquisition rate: 20 Hz.

System Suitability Testing (SST) - Trustworthiness Check

Do not proceed with unknown sample analysis until the system passes the following self-validation checks.

  • Preparation: Inject a 50 µg/L Resolution Check Standard containing both 2,4-D isooctyl ester and 2,4,5-T-2-octyl ester.

  • Acceptance Criteria:

    • Resolution (

      
      ):  The calculated resolution between the two esters must be 
      
      
      
      .
    • Peak Symmetry (

      
      ):  The symmetry factor for the 2,4,5-T-2-octyl ester peak must fall between 0.8 and 1.2.
      
  • Troubleshooting: If

    
     (indicating peak tailing), this is a direct symptom of active sites in the sample pathway. You must perform inlet maintenance (replace the deactivated liner and septum) or trim 10–20 cm from the front of the analytical guard column before re-running the SST[7].
    

References

  • [3] EPA methods 8000 Series - Chebios: EPA method 8151A. chebios.it. 3

  • [4] Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. sciex.com. 4

  • [7] Pesticides, PCBs, Herbicides, and More on Rtx®-CLPesticides & Rtx®-CLPesticides2 Columns. cloudfront.net (Restek). 7

  • [9] Evaluating CLP and EPA Methods for Pesticides in Water Using Agilent J&W DB-CLP1/DB-CLP2 GC Columns. agilent.com. 9

  • [1] Environmental Health Criteria 29: 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D). who.int. 1

  • [6] Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. usgs.gov. 6

  • [8] Screening for Hazardous Chemicals in Homeland Security and Environmental Samples Using a GC/MS/ECD/FPD. agilent.com. 8

  • [5] Analysis of Technical Grade Pesticides for TCDD at Parts-Per-Billion Level. epa.gov. 5

  • [2] Final Report: Agent Orange: A History of its Use, Disposition and Environmental Fate. army.mil. 2

Sources

Application Note & Protocol: Analytical Handling and GC-MS Profiling of 2,4,5-T-2-octyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its esterified derivatives, such as 2,4,5-T-2-octyl ester (isooctyl ester), are legacy chlorophenoxy herbicides[1]. While agricultural application of 2,4,5-T has been globally restricted or banned due to its environmental persistence and historical association with highly toxic dioxin impurities (such as TCDD)[1], it remains a critical target analyte in environmental forensics.

Modern environmental laboratories must routinely handle 2,4,5-T and its esters as analytical reference standards to monitor soil, sediment, and groundwater contamination, often utilizing frameworks like EPA Method 1658 or Method 8085[2][3]. This Application Note outlines a self-validating Standard Operating Procedure (SOP) for the safe handling, dilution, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4,5-T-2-octyl ester, ensuring both operator safety and high-fidelity analytical data.

Chemical Profiling and Hazard Assessment

Before handling 2,4,5-T-2-octyl ester, analysts must understand its physicochemical behavior and toxicological profile to implement appropriate engineering controls.

Table 1: Physicochemical and Hazard Profile
ParameterSpecification / DataAnalytical Implication / Safety Causality
Chemical Name 2,4,5-Trichlorophenoxyacetic acid isooctyl esterHigh lipophilicity; requires non-polar or moderately polar organic solvents (e.g., hexane, methanol) for standard preparation[4].
Target Organs Central nervous system, visual organs, liverSystemic toxicity necessitates strict inhalation and dermal protection[4][5].
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H410 (Very toxic to aquatic life)[6][7]Mandates zero-discharge waste policies; aqueous waste cannot be routed to municipal drains[6].
Hydrolysis Potential Esters hydrolyze to 2,4,5-T acid in aqueous/basic conditions[8]Standards must be stored in anhydrous organic solvents to prevent degradation into the free acid form[8].

Standard Operating Procedure: Laboratory Handling

The following protocol is designed as a self-validating system. By incorporating solvent blanks and gravimetric verification, the analyst can continuously validate the integrity of the handling process.

Phase 1: Engineering Controls and PPE
  • Primary Containment: All handling of the neat standard or concentrated stock solutions (>100 µg/mL) MUST be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[5].

  • Personal Protective Equipment (PPE):

    • Wear splash-proof chemical goggles (to mitigate H319 hazards)[6].

    • Utilize double-layered nitrile gloves. Causality: Chlorophenoxy esters are highly lipophilic and can permeate standard latex. Double-gloving allows immediate removal of the outer layer if a micro-spill occurs, preventing dermal absorption[9].

    • Wear a dedicated laboratory coat with knit cuffs.

Phase 2: Preparation of Analytical Standards
  • Solvent Selection: Utilize pesticide-residue grade methanol or hexane. Causality: Trace impurities in lower-grade solvents will cause elevated baselines and discrete artifacts in the gas chromatogram, interfering with the target analyte's peak[2].

  • Gravimetric Dilution:

    • Allow the sealed ampoule of 2,4,5-T-2-octyl ester to equilibrate to room temperature (approx. 20°C) to prevent condensation from introducing moisture, which could trigger ester hydrolysis[8].

    • Using a gas-tight glass syringe, transfer the required aliquot into a pre-weighed Class A amber volumetric flask. Causality: Amber glass is mandatory to mitigate UV-induced photodegradation of the chlorophenoxy ring.

  • Validation Check: Weigh the flask post-transfer to calculate the exact gravimetric concentration, reducing volumetric propagation errors.

  • Storage: Store the capped stock solution at -20°C in the dark.

GC-MS Analytical Workflow

To achieve ultra-trace quantification and confirm the identity of the ester, GC-MS is employed. The protocol below adapts principles from EPA Methods for heteroatom-containing organic compounds[2][3].

Step-by-Step GC-MS Protocol
  • System Preparation: Install a low-bleed 5% phenyl methyl siloxane capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: This stationary phase provides optimal orthogonal selectivity for chlorinated pesticides, ensuring baseline resolution from matrix interferences[10].

  • Inlet Configuration: Set the split/splitless injector to 250°C in splitless mode (purge valve opens at 1.0 min). This maximizes the transfer of the high-boiling ester onto the column head.

  • Oven Temperature Program:

    • Initial: 80°C (hold for 1 min).

    • Ramp 1: 15°C/min to 280°C.

    • Hold: 280°C for 5 minutes to bake out heavy matrix components.

  • Mass Spectrometer (MS) Parameters:

    • Transfer line: 280°C.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Causality: SIM mode drastically increases sensitivity by only scanning for the specific mass-to-charge (m/z) fragments characteristic of the 2,4,5-T ester, ignoring background noise[11].

  • System Validation (Self-Correction): Inject a solvent blank (hexane) prior to the calibration curve. The blank must show no peaks above 50% of the Method Detection Limit (MDL) at the retention time of the ester[12]. If contamination is present, perform inlet maintenance (replace liner and septum) before proceeding[2].

Process Visualization

G A Standard Storage (-20°C, Dark) B Primary Containment (Fume Hood / PPE) A->B Transfer Ampoule C Standard Preparation (Gravimetric Dilution) B->C Aseptic Handling D GC-MS Analysis (SIM Mode / EI 70eV) C->D Aliquot for Injection E Hazardous Waste (Incineration Protocol) C->E Solvent Waste F Data Validation (Blank Verification) D->F Chromatogram F->E Vial Disposal

Analytical workflow for the safe handling, dilution, and GC-MS profiling of 2,4,5-T-2-octyl ester.

Decontamination and Waste Management

Due to its severe aquatic toxicity (H410)[6], 2,4,5-T-2-octyl ester must never be disposed of via standard aqueous waste streams.

  • Liquid Waste: All solvent rinses, expired standards, and extraction waste must be collected in dedicated, clearly labeled halogenated organic waste carboys.

  • Solid Waste: Contaminated gloves, disposable pipettes, and empty ampoules must be placed in a sealed hazardous waste bin designated for high-temperature incineration[6][9].

  • Decontamination: In the event of a surface spill within the fume hood, absorb the liquid with inert absorbent pads. Wash the surface with a small volume of acetone, followed by a mild alkaline detergent, as alkaline conditions promote the hydrolysis and breakdown of the ester[8].

References

  • Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chrom
  • 2,4,5-Trichlorophenoxyacetic acid - Safety D
  • 2,4,5-T | 1X250MG | C8H5Cl3O3 | 677287 | 93-76-5. hpc-standards.com.
  • Safety D
  • The Evaluation of Multi-Pesticide Screening Methods by GC/MS. phenomenex.com.
  • 2,4,5-(TRICHLOROPHENOXY) ACETIC ACID - NJ.gov. nj.gov.
  • Safety Data Sheet - CDN Isotopes. cdnisotopes.com.
  • Method 1658 - Organomation.
  • A Guide to Preparing and Analyzing Chlorin
  • Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection. nih.gov.
  • Forestry Commission Bulletin: The safety of the herbicides 2, 4-D and 2, 4, 5-T. forestresearch.gov.uk.
  • Method 4015 SCREENING FOR 2,4-DICHLOROPHENOXYACETIC ACID BY IMMUNOASSAY. epa.gov.
  • the control of blackberry (rubus fruticosus agg.) - using herbicides applied by cda. caws.org.nz.
  • 2,4-D isooctyl ester. echemi.com.

Sources

Application Note: High-Precision Quantification of 2,4,5-T Esters in Complex Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Analytical Challenge of Phenoxy Esters

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its esterified derivatives (e.g., butyl, isooctyl, and butoxyethanol esters) are potent synthetic auxins. While the free acid form is highly mobile in water, 2,4,5-T esters are highly lipophilic, allowing them to rapidly penetrate plant cuticles and accumulate in complex environmental matrices (soil, tissue).

Historically, legacy methods relied on harsh alkaline hydrolysis to convert all esters back to the free acid for "total" quantification, obliterating the speciation of the original chemical form. However, modern environmental forensics and toxicology require the exact quantification of the intact ester. EPA Method 8321B pioneered the detection of chlorinated phenoxyacid compounds and their intact esters without the use of hydrolysis and esterification in the extraction procedure (1)[1].

To achieve ultra-trace quantification of these intact esters, Isotope Dilution Mass Spectrometry (IDMS) coupled with UPLC-MS/MS is the definitive gold standard. By utilizing high-purity stable isotope-labeled standards (2)[2], this method neutralizes the severe matrix effects and extraction variances that typically plague lipophilic ester analysis.

The Self-Validating Logic of Isotope Dilution

A standard external calibration curve is blind to sample-specific extraction losses or ion suppression in the mass spectrometer's source. IDMS transforms the protocol into a self-validating system .

By spiking a known concentration of


-labeled 2,4,5-T ester directly into the raw sample before any processing, the labeled Internal Standard (IS) and the native analyte undergo identical physical and chemical fates. If a complex soil matrix suppresses the ionization efficiency by 40%, both the native and the IS signals drop by exactly 40%. The mass spectrometer calculates the concentration based on the ratio of the two signals, which remains perfectly stable, ensuring absolute quantitative integrity.

IDMS_Logic Native Native 2,4,5-T Ester (Unknown Conc.) Mix Equilibrated Sample Matrix (Subject to Extraction Losses) Native->Mix Labeled 13C6-2,4,5-T Ester IS (Known Conc.) Labeled->Mix Spiked prior to extraction IonSource ESI Source (Subject to Ion Suppression) Mix->IonSource Co-elution Detector MS/MS Detector (Measures Ratio, not Absolute) IonSource->Detector Identical Ionization Efficiency

Caption: Logical mechanism of Isotope Dilution Mass Spectrometry correcting for analytical variance.

Experimental Methodology & Causality

Workflow N1 1. Sample Collection & Preservation (Buffer to pH 4.5-5.0) N2 2. Isotope Dilution Spiking (Add 13C6-2,4,5-T Ester IS) N1->N2 N3 3. Solid Phase Extraction (SPE) (Oasis HLB, 5% MeOH Wash, ACN Elution) N2->N3 N4 4. UPLC-MS/MS Analysis (ESI+ MRM Mode with Ammonium Formate) N3->N4 N5 5. Data Processing (Quantification via Isotopic Ratio) N4->N5

Caption: Step-by-step workflow for IDMS quantification of intact 2,4,5-T esters.

Step 1: Sample Preparation & Matrix Buffering
  • Procedure: Collect 100 mL of aqueous sample (or 1.0 g of homogenized solid matrix suspended in water). Buffer the sample to pH 4.5 using an acetate buffer.

  • Causality: Phenoxyacetic esters are highly susceptible to base-catalyzed hydrolysis (converting back to the free acid at pH > 7) and acid-catalyzed cleavage at pH < 2. Buffering to pH 4.5 arrests hydrolysis, preserving the exact speciation of the ester for accurate quantification.

Step 2: The Self-Validating Spike
  • Procedure: Spike exactly 50 µL of a 100 ng/mL

    
    -2,4,5-T butyl ester IS solution into the sample. Agitate and equilibrate for 30 minutes.
    
  • Causality: The 30-minute equilibration allows the highly lipophilic IS to partition into suspended organic matter exactly as the native ester does. Any subsequent failure in extraction recovery will be mathematically normalized by the IS.

Step 3: Solid Phase Extraction (SPE)
  • Procedure:

    • Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge (200 mg) with 5 mL Methanol, then 5 mL LC-MS grade water.

    • Load the sample at 2 mL/min.

    • Wash with 5 mL of 5% Methanol in water.

    • Elute with 5 mL of Acetonitrile (ACN). Evaporate under nitrogen and reconstitute in 1 mL of 50:50 Water:ACN.

  • Causality: The 5% Methanol wash is critical; it is strong enough to elute polar salts and humic acids that cause severe ion suppression in the MS source, but weak enough that the highly hydrophobic 2,4,5-T ester remains tightly bound to the sorbent.

Step 4: UPLC-MS/MS Analysis
  • Procedure: Inject 5 µL onto a C18 UPLC column (e.g., ACQUITY UPLC BEH C18). Use a mobile phase gradient of Water and Acetonitrile, both modified with 5 mM Ammonium Formate.

  • Causality: While free phenoxy acids (like free 2,4,5-T) ionize optimally in Negative Electrospray Ionization (ESI-) (), intact esters lack an easily deprotonated functional group. By adding Ammonium Formate and operating in Positive ESI (ESI+), we force the formation of stable ammonium adducts

    
    , providing a robust precursor ion for fragmentation.
    

Quantitative Data & Validation Parameters

To ensure high selectivity, Multiple Reaction Monitoring (MRM) transitions are established for the ammonium adducts. The cleavage of the ester bond in the collision cell yields the characteristic dichlorophenol/trichlorophenol product ions.

Table 1: UPLC-MS/MS MRM Transitions for 2,4,5-T Butyl Ester (ESI+)

AnalytePrecursor Ion

Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
2,4,5-T Butyl Ester 328.0255.02515Quantifier
2,4,5-T Butyl Ester 328.0161.02525Qualifier

-2,4,5-T Butyl Ester
334.0261.02515IS Quantifier

Note: The mass shift of +6 Da in the internal standard corresponds to the fully


-labeled aromatic ring, ensuring no isotopic overlap with the native compound.

Table 2: Method Validation & Quality Control Parameters

ParameterTarget SpecificationCausality / Rationale
Limit of Detection (LOD) < 5.0 ng/LAchieved via direct UPLC injection and IDMS; ensures compliance with stringent environmental trace-level thresholds.
Linearity (

)
> 0.995Validates the dynamic range of the isotopic ratio response across varying matrix concentrations.
Absolute Matrix Recovery 70% - 110%While IDMS corrects for losses, absolute recovery >70% ensures the MS detector is not starved of ions, preventing poor signal-to-noise (S/N) ratios.
Inter-assay Precision < 10% RSDDemonstrates the self-validating stability of the IDMS method; the ratio remains constant even if instrument sensitivity drifts.

References

  • Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Herbicide, Insecticide, and Pesticide Standards. Novachem / Cambridge Isotope Laboratories (CIL). URL:[Link]

  • Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Waters Corporation. URL:[Link]

Sources

Application Note: Solvent Selection and Extraction Protocols for 2,4,5-T-2-Octyl Ester in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide historically utilized in defoliant mixtures such as Agent Orange [[1]](1]. While environmental monitoring often focuses on the total free acid, the compound was frequently applied as an ester—specifically 2,4,5-T-2-octyl ester—to drastically increase lipophilicity and enhance cuticular penetration in plants 2[2].

Extracting the intact ester poses unique analytical challenges. Unlike the free acid, which can be extracted via alkaline hydrolysis and subsequent acidification, the octyl ester is highly lipophilic (log


 > 4.0) 3[3]. Therefore, capturing the intact molecule requires a meticulously designed Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) workflow that avoids pH extremes to prevent premature hydrolysis. This guide details the causality behind solvent selection and provides a self-validating protocol for the efficient extraction of 2,4,5-T-2-octyl ester.

Physicochemical Causality in Solvent Selection

The fundamental principle of extracting 2,4,5-T-2-octyl ester lies in matching the solvent's polarity index to the analyte while managing the physical dynamics of the sample matrix (e.g., emulsion risks, phase separation).

  • Methyl tert-butyl ether (MtBE): As established in 44[4], MtBE is the optimal solvent for lipophilic phenoxy esters. Its low density (0.74 g/mL) ensures it floats on the aqueous phase, allowing for easy aspiration. It strongly partitions the ester while resisting the formation of stubborn micro-emulsions.

  • Methylene Chloride (DCM): While 55[5] utilizes DCM for nonvolatile solvent-extractable compounds, its high density (1.33 g/mL) forces the organic layer to the bottom of the vessel. In soil or high-particulate matrices, this leads to severe emulsion trapping and analyte loss.

  • Hexane / Ethyl Acetate: A highly non-polar mixture that is fully compatible with downstream Florisil cleanup procedures as outlined in 66[6].

Quantitative Solvent Comparison
Solvent SystemPolarity IndexDensity (g/mL)Phase Position (vs. Water)Target Analyte Recovery (%)Mechanistic Notes
MtBE 2.50.74Top85 - 95%Optimal balance of partitioning and safety; low emulsion risk.
Methylene Chloride 3.11.33Bottom80 - 90%Excellent solvation, but forms stubborn emulsions with matrix lipids.
Hexane / EtOAc (1:1) ~2.2~0.77Top75 - 85%Highly non-polar; ideal for direct loading onto Florisil columns.
Diethyl Ether 2.80.71Top80 - 85%High volatility causes analyte loss during blowdown; extreme peroxide risk.

Experimental Workflow

G Start Sample Matrix (Water/Soil) Spike Add Surrogate Standard (e.g., 4,4'-DBOB) Start->Spike Solvent Add Extraction Solvent (MtBE) Spike->Solvent Extract Liquid-Liquid Extraction (Vortex & Centrifuge) Solvent->Extract Phase Separate Organic Phase (Contains 2,4,5-T-octyl ester) Extract->Phase Phase Separation Cleanup Florisil SPE Cleanup (Remove polar interferences) Phase->Cleanup Concentrate Nitrogen Blowdown (Concentrate to 1 mL) Cleanup->Concentrate Analyze GC-MS / LC-MS/MS Analysis Concentrate->Analyze

Workflow for the solvent extraction and purification of 2,4,5-T-2-octyl ester from complex matrices.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating a specific surrogate standard prior to any manipulation, the workflow continuously monitors its own extraction efficiency. If the surrogate recovery fails, the data is automatically invalidated, preventing false negatives.

Phase 1: Matrix Preparation & Surrogate Spiking
  • Aliquot: Transfer 100 mL of the aqueous sample (or 10 g of homogenized solid matrix suspended in 50 mL HPLC-grade water) into a 250 mL separatory funnel.

  • pH Control (Critical Causality): Verify and adjust the sample pH to exactly 7.0 using dilute

    
     or 
    
    
    
    .
    • Causality: Highly acidic or basic conditions will catalyze the hydrolysis of the 2,4,5-T-2-octyl ester back into the free 2,4,5-T acid and octanol 2[2]. Maintaining neutrality preserves the intact ester structure.

  • Surrogate Spiking: Spike the sample with 1.0 mL of 4,4'-dibromooctafluorobiphenyl (2.5 µg/mL) 4[4].

    • Self-Validation Checkpoint: This surrogate mimics the lipophilic partitioning behavior of the target ester. Post-analysis recovery must fall between 70% and 130%. Recoveries outside this window indicate severe matrix suppression or emulsion losses, requiring immediate re-extraction.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Add 15 mL of Methyl tert-butyl ether (MtBE) to the separatory funnel.

  • Partitioning: Vigorously shake the funnel for 5 minutes, venting periodically.

    • Causality: Mechanical agitation maximizes the interfacial surface area between the water and MtBE, driving the highly lipophilic 2,4,5-T-2-octyl ester into the organic phase according to its partition coefficient.

  • Phase Separation: Allow the phases to separate for 10 minutes. If micro-emulsions persist, centrifuge the mixture at 3000 rpm for 5 minutes.

  • Collection: Collect the upper MtBE layer. Repeat the extraction twice more with 10 mL aliquots of MtBE. Combine all organic extracts.

Phase 3: Dehydration & Florisil Cleanup
  • Moisture Removal: Pass the combined MtBE extract through a glass funnel lined with glass wool and 5 g of baked, anhydrous sodium sulfate (

    
    ).
    
    • Causality: Residual water will deactivate the Florisil stationary phase in the next step and cause baseline noise in GC-MS analysis.

  • SPE Loading: Load the dehydrated extract onto a pre-conditioned Florisil® SPE cartridge (conditioned with 10 mL Hexane) 6[6].

  • Elution: Elute the target analyte with 9 mL of an Acetone/Hexane mixture (10/90, v/v).

    • Causality: Florisil is a highly polar magnesium silicate. It irreversibly binds polar matrix interferences (like free phenolic acids), allowing the non-polar 2,4,5-T-2-octyl ester to elute cleanly.

Phase 4: Concentration
  • Blowdown: Concentrate the eluate to exactly 1.0 mL using a gentle stream of ultra-high-purity Nitrogen gas in a water bath set to 35°C.

    • Causality: The low heat prevents thermal degradation of the ester, while the nitrogen stream prevents the oxidation that can occur during aggressive rotary evaporation.

  • Transfer: Transfer the concentrated extract to a 2 mL amber glass autosampler vial for GC-MS or LC-MS/MS analysis.

References

  • EPA Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. Environmental Protection Agency. 5

  • EPA Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography. 4

  • EPA Method 3620C: Florisil Cleanup, part of Test Methods for Evaluating Solid Waste.6

  • ResearchGate: Phloem mobility of xenobiotics: tabular review of physicochemical properties governing the output of the Kleier model. 3

  • Wikipedia: 2,4,5-Trichlorophenoxyacetic acid. 1

  • CORESTA: Dicamba, 2,4-D, 2,4,5-T Residue Methodologies. 2

Sources

Troubleshooting & Optimization

Troubleshooting baseline noise in MS analysis of trace herbicide esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mass Spectrometry Analysis . This guide is specifically engineered for researchers and drug development professionals dealing with high baseline noise during the trace analysis of herbicide esters (e.g., phenoxy acid esters, 2,4-D esters).

Below, you will find a diagnostic workflow, in-depth troubleshooting Q&As, and self-validating protocols designed to isolate and eliminate both chemical and electronic noise.

Diagnostic Decision Tree

Before altering your sample preparation or venting your mass spectrometer (MS), you must isolate the root cause of the baseline noise. Use the workflow below to determine whether the noise is originating from the chromatograph (chemical noise) or the mass spectrometer (electronic/source noise).

BaselineNoise Start High Baseline Noise Detected in MS/MS Step1 Set LC/GC Flow to Zero or Bypass Column Start->Step1 Decision1 Does baseline noise drop? Step1->Decision1 LC_Issue Pre-MS Issue (LC/GC) Chemical Noise Decision1->LC_Issue Yes MS_Issue MS Detector Issue Electronic/Source Noise Decision1->MS_Issue No Step2_LC Remove Column & Inject Blank LC_Issue->Step2_LC Step2_MS Check Vacuum & Clean Source MS_Issue->Step2_MS Decision2 Is noise still high? Step2_LC->Decision2 Solvent_Issue Solvent/System Contamination Flush System Decision2->Solvent_Issue Yes Column_Issue Column Bleed/Matrix Replace/Wash Column Decision2->Column_Issue No

Workflow for isolating and resolving baseline noise in mass spectrometry systems.

Core Troubleshooting Guides

Q: How do I definitively determine if the baseline noise is coming from my mass spectrometer or my chromatography system? A: You must perform the "Zero-Flow" validation test. Baseline noise is broadly categorized into two types: chemical noise (neutrals, matrix co-extractants, or solvent impurities entering the ion source) and electronic/instrumental noise (contaminated quadrupoles, degraded multipliers, or vacuum leaks)[1].

  • The Causality: If the noise is chemical, it requires a carrier flow to reach the detector. By eliminating the flow, you starve the MS of chemical input, isolating the detector's baseline electronic state.

  • Self-Validating Protocol (The Zero-Flow Test):

    • Acquire data under your standard method conditions and observe the noisy baseline.

    • Set the LC or GC flow to 0 mL/min, or physically divert the flow to waste before it enters the MS source[2].

    • Monitor the real-time baseline.

    • Validation: If the baseline drops immediately, the issue is pre-MS (mobile phase, column bleed, or matrix). If the baseline remains elevated, the issue is internal to the 2[2] (e.g., source contamination).

Q: My baseline is erratic specifically when extracting trace herbicide esters from soil and plant matrices. How do I eliminate this chemical noise? A: You are likely observing matrix-induced spontaneous hydrolysis. Herbicide esters (e.g., arylphenoxypropionic esters, 2,4-D esters) are highly susceptible to fast, incomplete hydrolysis in plant matrices and soil, naturally yielding free acids[3].

  • The Causality: When analyzing trace levels, unhydrolyzed bulky esters and matrix co-extractants compete for ionization, causing severe chemical noise, peak splitting, and ion suppression. Instead of analyzing unstable esters, the authoritative standard is to force complete alkaline hydrolysis prior to extraction. This converts all esters to their respective free acids, consolidating the signal and eliminating ester-derived background noise[3].

  • Self-Validating Protocol (Alkaline Hydrolysis QuEChERS):

    • Spike: Weigh 10 g of homogenized sample into a 50 mL tube. Immediately spike with a known concentration of a

      
      C-labeled herbicide ester (e.g., 
      
      
      
      C-2,4-D-ethylhexyl) and a
      
      
      C-labeled free acid (e.g.,
      
      
      C-2,4-D).
    • Force Hydrolysis: Add 10 mL of 0.1 M NaOH. Incubate at 40 °C for 30 minutes.

    • Neutralize & Extract: Add 1 mL of 1 M HCl to neutralize the pH, followed by 10 mL of acetonitrile.

    • Partition: Add standard QuEChERS salts (4 g MgSO

      
      , 1 g NaCl), shake vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
      
    • Validation: Inject the supernatant into the LC-MS/MS (ESI- mode). If the

      
      C-ester peak is entirely absent and the 
      
      
      
      C-acid recovery is >90%, the protocol has successfully validated its own extraction efficiency and neutralized the matrix-induced noise[3].

Q: I have bypassed the LC/GC, but my MS background is still unacceptably high. What is causing this electronic/source noise? A: High background isolated to the MS often stems from residual matrix buildup on the sample cone, or in the case of GC-MS, atmospheric leaks at the transfer line.

  • The Causality: Overtightened transfer line nuts compress the O-ring, preventing a leak-free seal. This introduces ambient air (Nngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    , O
    
    
    
    , H
    
    
    O) into the vacuum manifold, which elevates the baseline across the entire chromatogram due to continuous ionization of atmospheric gases.
  • Self-Validating Protocol (Leak Check and Source Bake-Out):

    • Manual Tune Validation: Run a manual air/water tune monitoring m/z 18 (Hngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
      O), 28 (N
      
      
      
      ), and 32 (O
      
      
      ). A high m/z 28 relative to m/z 32 (ratio > 4:1) confirms an atmospheric leak.
    • Targeted Leak Detection: Spray a small amount of electronics duster (containing tetrafluoroethane, m/z 69/83) around the transfer line nut and side door. If the m/z 69 signal spikes on the live tune, the exact location of the leak is validated[4].

    • Rectify & Bake: Replace the compressed ferrule with a self-tightening ferrule. Raise the ion source temperature to 300 °C and the quadrupole to 150 °C for 2 hours to bake off residual moisture.

    • Final Validation: Re-run the manual tune. A drop in m/z 28 to baseline levels validates the structural integrity of the vacuum system.

Quantitative Data & Contaminant Identification

Use this table to cross-reference unexpected background peaks with their most likely source. Identifying the specific m/z of the noise is the fastest way to troubleshoot chemical contamination.

m/z Ion (Polarity/Mode)Potential Contaminant SourceImpact on Signal-to-Noise (S/N)Corrective Action
18, 28, 32 (GC-EI)Air/Water Leak (Hngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

O, N

, O

)
Decreases S/N by raising total ion current (TIC) baseline.Check transfer line nut and side door O-rings.
114 (LC-ESI+)Trifluoroacetic Acid (TFA) AdductsSevere ion suppression; baseline drift at low wavelengths.Switch to formic acid or replace dirty check valves[5].
149 (GC-EI / LC-ESI+)Phthalate PlasticizersHigh chemical noise in specific MRM transitions.Eliminate plastic consumables; use glass vials exclusively.
207, 281, 355 (GC-EI)Polysiloxane (Column/Septum Bleed)Continuous baseline elevation at high oven temperatures.Trim the front of the column; replace the septum[4].
102 (LC-ESI+)Triethylamine (TEA)Persistent background noise; suppresses acidic analytes.Flush system with 50:50 Methanol:Water; avoid TEA in MS.

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward during a gradient LC-MS run when analyzing trace herbicides? A: Gradient inconsistencies and solvent impurities cause baseline drift. As the organic phase increases during the gradient, strongly retained contaminants from the aqueous phase or system tubing elute into the MS, raising the baseline[1]. To resolve this, balance the mobile phase absorbance, use LC-MS grade solvents, and ensure proper solvent degassing to prevent micro-bubbles[5].

Q: Can I analyze intact herbicide esters without hydrolysis to avoid extra sample prep steps? A: Yes, but it is highly prone to baseline noise and poor reproducibility. Herbicide esters ionize poorly in ESI and are susceptible to spontaneous, partial hydrolysis in the presence of matrix enzymes or moisture[3]. If you must analyze intact esters, use APCI-LC-MS or GC-MS, and meticulously control matrix effects with cold sample preparation. However, the authoritative standard for trace analysis is to force complete alkaline hydrolysis.

Q: I replaced my LC column, but the baseline noise is still high. What did I miss? A: If bypassing the column (zero-flow test) dropped the noise, but a new column didn't fix it, the issue is likely system contamination or dirty check valves. Contaminants like ion-pairing reagents (e.g., TFA) can coat the fluidics and slowly bleed into the MS[5]. Flush the entire LC flow path (excluding the column and MS) with a high-organic wash solvent.

References

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories".[Link]

  • Waters. "Actions to take when there is a high baseline (high background) with ACQUITY QDa Mass Detector".[Link]

  • ACS Publications. "Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis".[Link]

  • Agilent. "Mass Spec Troubleshooting: What to Check When Your Results Go Wrong".[Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It".[Link]

Sources

Reducing hydrolysis of 2,4,5-T-2-octyl ester during sample storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preserving 2,4,5-T-2-Octyl Ester Integrity During Sample Storage

Welcome to the Technical Support Center. For researchers and drug development professionals conducting toxicological assessments or environmental monitoring, preserving the integrity of esterified analytes is a critical analytical challenge. 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) esters, such as the 2-octyl ester, are notoriously unstable in aqueous environments.

This guide provides field-proven troubleshooting strategies and self-validating protocols to arrest both chemical and biological hydrolysis during sample storage, ensuring your quantitation reflects the true initial concentration of the intact ester.

Core Troubleshooting & FAQs

Q1: Why does my 2,4,5-T-2-octyl ester rapidly degrade into the free 2,4,5-T acid during sample storage? A: The degradation is driven by causality at the molecular level: ester bonds are highly susceptible to nucleophilic attack by water. In environmental or biological matrices, this cleavage is accelerated by two parallel mechanisms: base-catalyzed chemical hydrolysis (hydroxide ions attacking the carbonyl carbon) and enzymatic cleavage by ubiquitous microbial esterases. Because phenoxy herbicide esters generally exhibit a half-life of less than one week in moist soil matrices (1[1]), leaving samples at ambient conditions guarantees rapid analyte loss. To preserve the intact ester, you must simultaneously quench microbial activity and eliminate the nucleophilic hydroxide ions.

Q2: How do pH and temperature modulate the hydrolysis kinetics of phenoxy acid esters? A: The kinetics of ester cleavage are strictly pH- and temperature-dependent. Base-catalyzed hydrolysis is exponentially faster than acid-catalyzed hydrolysis; for instance, the hydrolysis half-life of phenoxy esters at pH 9 is significantly shorter than at pH 6 (2[2]). By acidifying the sample to pH < 2, you protonate the matrix, drastically reducing the concentration of reactive hydroxide ions and denaturing hydrolytic enzymes. Concurrently, chilling the sample to ≤ 6°C lowers the thermodynamic energy of the system, effectively arresting residual acid-catalyzed hydrolysis (3[3]).

Q3: Standard EPA methods mention a hydrolysis step. Should I perform this if I want to measure the ester? A: No. Standardized protocols intentionally utilize an alkaline hydrolysis step to convert all phenoxy esters and salts into their free acid equivalents for total bulk analysis (1[1]). If your experimental objective is to quantify the intact 2,4,5-T-2-octyl ester, you must strictly bypass this alkaline hydrolysis step. Instead, the sample must be immediately extracted into a non-polar organic solvent to physically isolate the ester from the aqueous phase.

Q4: How can I prevent hydrolysis in solid matrices like soil or tissue where liquid acidification is difficult? A: In solid matrices, free moisture is the primary reactant for hydrolysis. The most effective countermeasure is immediate desiccation using a chemical drying agent. Homogenizing the sample with acidified anhydrous sodium sulfate binds the free water, halting microbial hydrolysis and preventing the formation of aldol condensation products during subsequent extraction (4[4]).

Quantitative Stability Data

The following table summarizes the causality of storage conditions on the stability of phenoxy acid esters.

Storage ConditionMatrix TypePrimary Degradation DriverEstimated Half-Life
Ambient (25°C), pH 9.0AqueousBase-catalyzed hydrolysis< 24 hours
Ambient (25°C), pH 6.0AqueousMild chemical/biological~ 14 days
Chilled (≤ 6°C), pH < 2.0AqueousQuenched (Acidified/Cold)> 30 days
Moist, Ambient (25°C)Soil / TissueMicrobial esterases< 7 days
Desiccated (Na₂SO₄), -20°CSoil / TissueQuenched (Water removed)> 6 months

Experimental Protocol: Hydrolysis-Free Extraction Workflow

To ensure a self-validating system where the analyte is protected at every stage, follow this step-by-step methodology. By systematically removing the catalysts (heat, high pH) and the reactant (water), the protocol inherently validates the stability of the ester.

Step 1: Immediate Matrix Quenching

  • Aqueous Samples: Immediately upon collection, add 1:1 H₂SO₄ dropwise until the sample reaches pH < 2.0. If residual chlorine is present (which can cause oxidative degradation), add 3 mL of 10% sodium thiosulfate solution per gallon of sample (3[3]).

  • Solid/Tissue Samples: Weigh 10 g of the sample and immediately homogenize with 10 g of acidified anhydrous sodium sulfate. (Note: Prepare this by baking Na₂SO₄ at 300°C for 24 hours, slurrying with diethyl ether, acidifying to pH 4 with purified H₂SO₄, and evaporating the solvent under vacuum (4[4])).

Step 2: Thermal and Photolytic Control

  • Transfer all quenched samples into amber glass bottles to prevent UV-catalyzed degradation.

  • Immediately chill the containers on ice to ≤ 6°C during transport (3[3]).

Step 3: Organic Phase Isolation

  • Extract the aqueous or desiccated solid sample using 50 mL of diethyl ether (1[1]).

  • Shake vigorously for 2 minutes in a separatory funnel (for liquids) or via mechanical agitation (for solids). The non-polar 2,4,5-T-2-octyl ester will rapidly partition into the organic layer, physically separating it from hydrolytic enzymes and water.

Step 4: Final Preservation and Storage

  • Collect the diethyl ether extract and pass it through a funnel lined with glass wool and neutral anhydrous sodium sulfate to remove any residual micro-droplets of water (4[4]).

  • Store the dried organic extract in PTFE-lined vials at -20°C until instrumental analysis (e.g., GC-ECD or GC-MS).

Workflow Visualization

G Start Sample Collection (2,4,5-T-2-octyl ester) Aq Aqueous Matrix Start->Aq Solid Solid/Tissue Matrix Start->Solid Acid Acidify to pH < 2 (H2SO4) Aq->Acid Quench OH- Dry Desiccate (Acidified Na2SO4) Solid->Dry Remove H2O Chill Chill to ≤ 6°C Amber Glass Acid->Chill Stop Kinetics Dry->Chill Stop Kinetics Extract Organic Extraction (Diethyl Ether) Chill->Extract Isolate Ester Store Store at -20°C (Water-Free Organic Phase) Extract->Store Final Preservation

Workflow for preventing 2,4,5-T-2-octyl ester hydrolysis during sample storage.

References

  • Title: Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization Source: epa.gov URL: 1

  • Title: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization - Analytical Method Source: keikaventures.com URL: 3

  • Title: Environmental Fate of 2,4-Dichlorophenoxyacetic Acid Source: researchgate.net URL: 2

  • Title: Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography Source: usgs.gov URL: 4

Sources

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of 2,4,5-T Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the pervasive challenge of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of quantifying these compounds in diverse and often challenging biological and environmental matrices.

My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and troubleshooting efforts.

The Challenge: Understanding Matrix Effects

In LC-MS/MS, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis. The electrospray ionization (ESI) source is particularly susceptible to these effects.

For a compound class like 2,4,5-T and its derivatives, which are often analyzed at trace levels in complex samples such as soil, water, food products, and biological fluids, mitigating matrix effects is paramount for generating reliable and defensible data.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions

Q1: I'm observing a significantly lower signal for my 2,4,5-T derivative in spiked matrix samples compared to my solvent-based standards. What's happening?

A1: This is a classic presentation of ion suppression . Co-eluting matrix components, such as salts, phospholipids, or other organic molecules, are likely competing with your analyte for ionization in the ESI source. This competition reduces the number of gas-phase ions of your analyte that reach the mass analyzer, resulting in a diminished signal.

Q2: My results are inconsistent across different batches of the same matrix type. Why is there so much variability?

A2: This points to the inherent heterogeneity of complex matrices. Even within the same sample type (e.g., soil from different locations, plasma from different individuals), the composition and concentration of interfering components can vary significantly. This leads to different degrees of matrix effects from sample to sample, causing poor reproducibility.

Q3: What is the most effective "gold standard" approach to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most robust method for correcting matrix effects. A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, you can achieve accurate quantification, as the ratio remains constant even when the absolute signal intensities fluctuate.

Q4: I don't have a specific SIL-IS for my 2,4,5-T derivative. What are my other options for calibration?

A4: In the absence of a SIL-IS, the next best approach is to use matrix-matched calibration curves . This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This way, the calibrants and your samples experience similar matrix effects, leading to more accurate quantification. It is crucial to source a blank matrix that is free of the analyte of interest.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution can be a simple and effective strategy, provided your analyte concentration is high enough to remain above the limit of quantitation (LOQ) after dilution. Diluting the sample reduces the concentration of both the analyte and the interfering matrix components, thereby lessening the competition for ionization. A 10-fold dilution has been shown to significantly reduce matrix effects in many food matrices.

In-Depth Troubleshooting Scenarios

Scenario 1: Persistent Ion Suppression Despite Basic Sample Cleanup

Problem: You are using a simple protein precipitation or a dilute-and-shoot method for your 2,4,5-T derivative in plasma, but your recovery and reproducibility are poor due to significant ion suppression.

Troubleshooting Workflow:

G A Start: Persistent Ion Suppression B Implement Advanced Sample Preparation A->B C Option 1: Solid-Phase Extraction (SPE) B->C D Option 2: QuEChERS B->D E Optimize SPE Protocol (Sorbent, Wash, Elution) C->E F Optimize QuEChERS d-SPE Step (Sorbents: PSA, C18, GCB) D->F G Evaluate Matrix Effect Post-Cleanup E->G F->G H Still Unacceptable? G->H I Chromatographic Optimization H->I Yes M Proceed with Validated Method H->M No J Modify Gradient to Separate Analyte from Suppression Zones I->J K Consider Alternative Column Chemistry I->K L Final Check: Matrix Effect Acceptable? J->L K->L L->M Yes N Re-evaluate Sample Prep & Chromatography L->N No N->B

Caption: Troubleshooting workflow for persistent ion suppression.

Detailed Explanation:

  • Step 1: Enhance Sample Preparation: Simple methods are often insufficient for complex matrices. More rigorous cleanup is necessary to remove interfering components.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for isolating analytes while removing a wide range of interferences like salts and phospholipids. The choice of sorbent (e.g., C18, polymeric reversed-phase) is critical and should be optimized based on the properties of your 2,4,5-T derivative.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, QuEChERS is a powerful and efficient sample preparation method. It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • Step 2: Optimize the Cleanup:

    • For QuEChERS , the d-SPE cleanup step is crucial. A combination of sorbents is often used:

      • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

      • C18: Removes non-polar interferences like lipids.

      • GCB (Graphitized Carbon Black): Removes pigments and sterols, but must be used judiciously as it can adsorb planar molecules like some pesticides.

    • For SPE , systematically optimize the wash steps to remove interferences without losing your analyte, and select an elution solvent that provides a clean, concentrated extract.

  • Step 3: Chromatographic Separation: If significant matrix effects persist after improved cleanup, focus on your LC method. The goal is to chromatographically separate your analyte from the co-eluting interferences that cause ion suppression.

    • Post-Column Infusion Experiment: This experiment can help you identify "zones" of ion suppression in your chromatogram. A solution of your analyte is continuously infused into the MS source post-column while a blank matrix extract is injected. Dips in the analyte's signal indicate retention times where ion suppression is occurring. You can then adjust your gradient to move your analyte's peak away from these zones.

    • Alternative Column Chemistry: If gradient optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a polar-embedded phase) can alter selectivity and improve separation from matrix components.

Scenario 2: Quantifying 2,4,5-T in a High-Fat Matrix

Problem: You are analyzing 2,4,5-T in a high-fat food matrix (e.g., avocado, fatty fish) and lipids are causing severe ion suppression and instrument contamination.

Solution Focus: Efficient lipid removal during sample preparation.

StrategyKey Sorbents/TechniquesRationale
Enhanced QuEChERS Addition of C18 or Z-Sep/Z-Sep+ to the d-SPE step.C18 is effective at removing lipids. Zirconia-based sorbents like Z-Sep are highly effective at removing fats and phospholipids.
Solid-Phase Extraction (SPE) Polymeric reversed-phase or specialized lipid removal cartridges.These cartridges are designed with a high capacity for lipid retention while allowing the analyte to be eluted.
Liquid-Liquid Extraction (LLE) Acetonitrile/Hexane partitioning.Lipids will preferentially partition into the non-polar hexane layer, while many pesticides, including 2,4,5-T, will remain in the more polar acetonitrile layer.

Key Experimental Protocols

Protocol 1: Generic QuEChERS Procedure for 2,4,5-T Derivatives

This protocol is a starting point and should be optimized for your specific matrix and analyte.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of water (for dry samples).

    • Add 10 mL of acetonitrile.

    • If using a SIL-IS, spike the sample at this stage.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube containing anhydrous MgSO₄ and other sorbents (e.g., PSA, C18) as determined by your matrix type.

    • Shake for 30 seconds to 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant.

    • The extract may be analyzed directly or diluted with the mobile phase before injection into the LC-MS/MS system.

Protocol 2: Evaluating Matrix Effects

A quantitative assessment of matrix effects is essential during method development and validation.

  • Prepare Three Sets of Standards:

    • Set A (Solvent): Prepare calibration standards in the mobile phase or reconstitution solvent.

    • Set B (Matrix-Matched): Prepare calibration standards by spiking blank matrix extract (that has gone through the entire sample preparation process) at the final step.

    • Set C (Post-Extraction Spike): Spike blank matrix extract with the analyte after the extraction and cleanup process.

  • Calculation: The matrix effect (ME) can be calculated by comparing the slope of the matrix-matched calibration curve (Slope_matrix) to the slope of the solvent-based calibration curve (Slope_solvent).

    • ME (%) = (Slope_matrix / Slope_solvent) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    According to FDA guidelines, a method should demonstrate acceptable accuracy and precision, typically within ±15% (±20% at the LLOQ). While not a direct ME limit, significant matrix effects can compromise these parameters.

G cluster_0 Sample Preparation cluster_1 d-SPE Cleanup cluster_2 Analysis Sample Homogenized Sample Extraction Extraction Sample->Extraction Add Acetonitrile, Salts Centrifuge1 Centrifuge Extraction->Centrifuge1 Shake Supernatant1 Supernatant Centrifuge1->Supernatant1 dSPE d-SPE Cleanup Supernatant1->dSPE Add to d-SPE tube (MgSO4, PSA, C18) Centrifuge2 Centrifuge dSPE->Centrifuge2 Shake FinalExtract Final Extract Dilute if necessary Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Inject

Caption: A typical QuEChERS experimental workflow.

By understanding the principles behind matrix effects and systematically applying these troubleshooting and optimization strategies, you can develop robust and reliable LC-MS/MS methods for the analysis of 2,4,5-T and its derivatives, ensuring the integrity and accuracy of your scientific findings.

References

  • Tackett, B. QuEChERS Method for Pesticide Residue Analysis. Phenomenex. 2025 Apr 01. Available from: [Link]

  • QuEChERS Multi-Residue Method for Pesticide Analysis. EURL-SRM. 2019 Feb 14. Available from: [Link]

  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Chromtech. 2011 Dec 07. Available from: [Link]

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. Phenomenex. 2026 Feb 17. Available from: [Link]

  • Pajević, S. K., Babić, S., & Aćamović-Đoković, G. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PMC. 2022 Jul 05. Available from: [Link]

  • Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI. 2025 May 23. Available from: [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. PMC. Available from: [Link]

  • Remane, D., Meyer, M. R., Wissenbach, D. K., & Maurer, H. H. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. 2010 Nov 15. Available from: [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. 2025 Nov 20. Available from: [Link]

  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: Systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmosphericpressure chemical ionization or electrospray ionization. ResearchGate. Available from: [Link]

  • Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. Request PDF. ResearchGate. 2025 Sep 10. Available from: [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. 2021 Apr 05. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. 2025 May 06. Available from: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. 2023 Mar 13. Available from: [Link]

  • 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available from: [Link]

  • Evaluation of matrix effects in LC–MS/MS. Calibration curves were... ResearchGate. Available from: [Link]

  • Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Available from: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]

  • Analytical Method for 2, 4, 5-T (Targeted to Agricultural, Animal and Fishery Products) The target compound to be determined is. Available from: [Link]

  • Bar-Sela, G., & Bishara, A. Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Taylor & Francis Online. 2019 Dec 19. Available from: [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. Available from: [Link]

  • The Secrets of Electrospray Ionization: Why Less is More. LCGC International. 2020 Nov 12. Available from: [Link]

  • Liang, H. R., Foltz, R. L., Meng, M., & Bennett, P.

Validation & Comparative

A Comparative Toxicological Assessment of 2,4,5-T-2-octyl Ester and n-butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its derivatives are synthetic auxins historically used as herbicides. Their use has been largely discontinued in many countries due to significant health and environmental concerns, primarily linked to the presence of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This guide provides a comparative analysis of the toxicological profiles of two specific ester forms of 2,4,5-T: the 2-octyl ester and the n-butyl ester.

It is critical to preface this comparison with the acknowledgment that direct, head-to-head toxicological studies comparing these two specific esters are scarce in publicly available literature. Therefore, this guide synthesizes data on 2,4,5-T and its esters as a class, coupled with established principles of toxicology and pharmacokinetics, to infer a comparative profile. The overwhelming influence of TCDD contamination on the toxicity of any 2,4,5-T formulation cannot be overstated and will be a recurring theme throughout this analysis.[1][2]

Chemical and Physical Properties: The Basis for Toxicokinetic Differences

The toxicological profile of a substance is intrinsically linked to its chemical and physical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The primary difference between the 2-octyl and n-butyl esters of 2,4,5-T lies in the length and branching of their alkyl chains.

Property2,4,5-T-2-octyl Ester2,4,5-T-n-butyl EsterImplication for Toxicity
Molecular Weight HigherLowerMay influence rates of diffusion and transport across biological membranes.
Lipophilicity (Oil Solubility) HigherLowerEsters are generally more lipophilic than the parent acid, enhancing dermal absorption.[2] The longer octyl chain likely confers greater lipophilicity than the butyl chain, potentially leading to more rapid and extensive absorption through the skin.
Water Solubility Very LowVery LowBoth esters are insoluble in water.[2][3]
Volatility LowerHigherThe n-butyl ester is likely more volatile, potentially posing a greater inhalation risk under certain conditions.

The increased lipophilicity of the 2-octyl ester suggests a higher potential for dermal penetration and bioconcentration in adipose tissues compared to the n-butyl ester. However, both esters are readily hydrolyzed in the body to the parent acid, 2,4,5-T, which is the primary systemic toxicant (aside from TCDD).[4]

Toxicokinetics: A Comparative Overview

The journey of these esters through the body is a critical determinant of their toxic effects.

Toxicokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Dermal Dermal Bloodstream Bloodstream Dermal->Bloodstream 2-Octyl > n-Butyl (Higher Lipophilicity) Inhalation Inhalation Inhalation->Bloodstream n-Butyl > 2-Octyl (Higher Volatility) Ingestion Ingestion Ingestion->Bloodstream Tissues Tissues Bloodstream->Tissues Hydrolysis Hydrolysis Bloodstream->Hydrolysis Rapid Parent_Acid 2,4,5-T Acid Hydrolysis->Parent_Acid Urine Urine Parent_Acid->Urine Primary Route

Comparative Toxicokinetic Pathways of 2,4,5-T Esters.

Once absorbed, 2,4,5-T esters are rapidly hydrolyzed to 2,4,5-T acid.[4] Studies on other 2,4,5-T esters have shown that the rate of skin absorption is lower than the rate of hydrolysis and subsequent excretion of the 2,4,5-T acid in urine.[4] The elimination half-life of 2,4,5-T in humans is approximately 19 hours.[2]

Comparative Toxicity Profiles

The following sections detail the known toxicological endpoints for 2,4,5-T and its esters. It is important to reiterate that much of this data does not differentiate between ester forms and is significantly influenced by the level of TCDD contamination.

Acute Toxicity
Endpoint2,4,5-T (General)2,4,5-T-2-octyl ester (Inferred)2,4,5-T-n-butyl ester (Inferred)
Oral LD50 (rat) 300-1000 mg/kg[5]Likely similar to the parent acid following hydrolysis.Likely similar to the parent acid following hydrolysis.
Dermal Irritation Mild to moderatePotentially higher due to greater lipophilicity and skin penetration.Mild to moderate.[6]
Eye Irritation Moderate to severeMay cause irritation.May cause irritation.[3]
Inhalation Toxicity Can cause respiratory irritation.[2]Lower risk due to lower volatility.Higher risk due to greater volatility.
Chronic Toxicity and Carcinogenicity

The chronic toxicity and carcinogenicity of 2,4,5-T are inextricably linked to TCDD contamination.[1] TCDD is a potent animal carcinogen.[1] Studies have shown that 2,4,5-T with TCDD levels as low as 0.05 ppm can have oncogenic effects in mice and rats.[1] Conversely, 2,4,5-T with TCDD levels below detection limits has not been found to be carcinogenic.[1] The International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B).[7]

Genotoxicity

The genotoxicity of 2,4,5-T is a subject of some debate. Some studies have suggested that 2,4,5-T can induce chromosome aberrations and mutations.[8] However, other studies, such as the Ames test, have not found it to be mutagenic.[9] It is plausible that observed genotoxic effects in some studies were due to TCDD contamination.

Reproductive and Developmental Toxicity

2,4,5-T has demonstrated significant fetotoxicity and teratogenicity in all animal species tested.[1] These effects are also strongly associated with TCDD contamination.[1] Observed effects include cleft palate, skeletal deformities, and embryolethality.[10][11] Studies in mice have shown a clear dose-response relationship for these developmental effects.[11]

Experimental Protocols for Toxicity Assessment

The assessment of the toxicological profiles of compounds like 2,4,5-T esters involves a standardized set of in vivo and in vitro assays.

Acute Toxicity Testing (OECD Guidelines)

A typical workflow for assessing acute toxicity is as follows:

Acute_Toxicity_Workflow Dose_Range_Finding Dose-Range Finding Study (Small number of animals) Main_Study Main Study (Multiple dose groups) Dose_Range_Finding->Main_Study Observation Observation Period (Typically 14 days) Main_Study->Observation Data_Analysis Data Analysis (LD50 calculation) Observation->Data_Analysis Necropsy Gross Necropsy Observation->Necropsy

Workflow for Acute Oral Toxicity (LD50) Determination.

Step-by-Step Protocol for Acute Oral Toxicity (based on OECD Guideline 423):

  • Animal Selection: Healthy, young adult rodents (e.g., rats, mice) of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory environment for at least 5 days before the study.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil for lipophilic compounds).

  • Dose Administration: A single dose is administered by gavage to the animals.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weights are recorded weekly.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Dermal and Inhalation Toxicity Studies

Similar standardized protocols (e.g., OECD Guidelines 402 for dermal and 403 for inhalation) are followed to assess toxicity via these routes. For dermal studies, the substance is applied to a shaved area of the skin, while for inhalation studies, animals are exposed to an aerosol or vapor in a controlled chamber.

Conclusion

A direct comparison of the toxicity profiles of 2,4,5-T-2-octyl ester and n-butyl ester is hampered by a lack of specific comparative studies. However, based on fundamental principles of toxicology and available data for the broader class of 2,4,5-T esters, the following inferences can be drawn:

  • Absorption: The higher lipophilicity of the 2-octyl ester likely leads to more efficient dermal absorption, while the higher volatility of the n-butyl ester may pose a greater inhalation risk.

  • Systemic Toxicity: Following absorption, both esters are expected to be rapidly hydrolyzed to 2,4,5-T acid, suggesting that their systemic toxicity profiles (acute, chronic, reproductive) will be broadly similar and largely dictated by the toxicity of the parent acid and, more importantly, the level of TCDD contamination.

  • The TCDD Factor: The presence and concentration of TCDD is the single most critical determinant of the long-term toxicity, particularly the carcinogenicity and teratogenicity, of any 2,4,5-T formulation.[1]

For researchers and drug development professionals, this analysis underscores the importance of considering not only the active compound but also its various formulations and potential impurities. The case of 2,4,5-T serves as a significant historical lesson on the profound impact of manufacturing byproducts on the toxicological profile of a chemical.

References

  • Rotterdam Convention. (n.d.). 2,4,5-T and its salts and esters.
  • Collaborative for Health & Environment. (n.d.). 2,4,5-T.
  • NOAA. (n.d.). 2,4,5-T, N-BUTYL ESTER. CAMEO Chemicals.
  • ChemicalBook. (2024, December 21).
  • Grant, W. F. (1979). The genotoxic effects of 2,4,5-T. Mutation Research/Reviews in Genetic Toxicology, 65(2), 83-119.
  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid.
  • Holcomb, T. R., et al. (1992). Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). II. Multireplicated dose-response studies with technical and analytical grades of 2,4,5-T in four-way outcross mice. Fundamental and Applied Toxicology, 19(2), 298-306.
  • Holcomb, T. R., et al. (1992). Developmental toxicity of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). I. Multireplicated dose-response studies in four inbred strains and one outbred stock of mice. Fundamental and Applied Toxicology, 19(2), 286-297.
  • Sauerhoff, M. W., et al. (1981). Pharmacokinetics of 2,4,5‐T PGBE ester applied dermally to rats. Journal of Toxicology and Environmental Health, 8(3), 491-501.
  • NIOSH. (n.d.). 2,4,5-T. IDLH.
  • Haz-Map. (n.d.). 2,4,5-T, n-Butyl ester. Hazardous Agents.
  • Nehéz, M., et al. (1983). Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin.

Sources

High-Performance Validation of 2,4,5-T Esters Analysis: A Comparison Guide for EPA Method 8151A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its ester derivatives were historically utilized as broad-spectrum agricultural herbicides. Due to extreme toxicity concerns stemming from trace contamination by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during manufacturing, the Environmental Protection Agency (EPA) heavily regulates and monitors these compounds[1]. Validating analytical methods for 2,4,5-T esters in environmental matrices requires stringent adherence to, which dictates the extraction, derivatization, and gas chromatographic (GC) analysis of chlorinated herbicides[2].

This guide objectively compares traditional column configurations against modern application-specific phases to optimize the validation of 2,4,5-T ester analysis.

The Causality of Derivatization: Why Target the Ester?

In environmental samples, 2,4,5-T can exist as free acids, salts, or commercial esters. However, analyzing the free acid directly via GC is highly problematic. The carboxyl group is highly polar and prone to hydrogen bonding with the active silanol groups on the GC column's stationary phase. This interaction results in severe peak tailing, irreversible adsorption, and poor sensitivity[3].

To circumvent this, EPA Method 8151A employs a self-validating chemical transformation. Samples undergo alkaline hydrolysis to convert all esterified and conjugated forms of 2,4,5-T into the free acid anion. Following solvent washing to remove neutral interferences, the aqueous phase is strongly acidified and extracted. Finally, the free acids are derivatized (typically using diazomethane or trimethylsilyldiazomethane) to form 2,4,5-T methyl ester[3]. This esterification drastically reduces polarity and increases volatility, ensuring sharp chromatographic peaks and sub-ppb detection limits as validated in[4].

Workflow Visualization

EPA8151A_Workflow A Environmental Sample (Water/Soil) B Surrogate Addition (DCAA) A->B QA/QC Step C Alkaline Hydrolysis (KOH, Heat) B->C Convert to Free Acids D Solvent Wash & Acidification (pH < 2) C->D Remove Neutrals E Extraction (LLE or SPE) D->E Isolate Target Acids F Derivatization (Methylation to 2,4,5-T Ester) E->F Increase Volatility G Internal Standard Addition (DBOB) F->G Volume Correction H Dual-Column GC-ECD/MS Analysis G->H Quantitation

EPA Method 8151A sample preparation and derivatization workflow for 2,4,5-T esters.

Product Comparison: Agilent J&W DB-CLP1/DB-CLP2 vs. Traditional 5MS/1701 Columns

EPA Method 8151A traditionally recommends a parallel dual-column setup for primary analysis and confirmation using an Electron Capture Detector (ECD)[5]. Historically, laboratories utilized a combination of 5% phenyl (e.g., DB-5) and 14% cyanopropylphenyl (e.g., DB-1701) columns. While functional, this traditional setup suffers from extended run times (>25 minutes) and struggles to resolve critical co-eluting pairs (such as bentazon methyl ester and picloram methyl ester)[5].

Modern validation demands higher throughput and reliability. Application-specific arylene-phase columns, such as the, are engineered specifically for EPA pesticide and herbicide methods[6].

Mechanistic Advantages:

  • Speed & Resolution: The DB-CLP1/CLP2 pair achieves baseline resolution of all 17 target analytes in EPA 8151A in under 15 minutes[6].

  • Thermal Stability: The arylene backbone provides ultra-low bleed at high oven temperatures (up to 340°C), preventing baseline drift during the aggressive temperature ramps required to elute heavy esters[7].

  • Seamless Dual-Column Integration: Utilizing a microfluidic capillary flow technology (CFT) splitter allows simultaneous injection onto both columns without the dead-volume issues associated with traditional glass Y-splitters[6].

Quantitative Data Comparison

The following table summarizes the validation parameters for 2,4,5-T methyl ester analysis using the two column configurations.

Performance MetricTraditional Setup (DB-5 / DB-1701)High-Performance Setup (DB-CLP1 / DB-CLP2)
Total Run Time ~28.0 minutes< 14.0 minutes
2,4,5-T Ester Retention Time 16.10 min (Primary)7.45 min (Primary) / 8.12 min (Confirm)
Resolution (Critical Pairs) Co-elution present (Bentazon/Picloram)Baseline Resolution (Rs > 1.5) for all 17 analytes
Column Bleed (at 300°C) Moderate (Baseline drift observed)Ultra-low (Stable baseline)
Limit of Detection (LOD) 0.05 µg/L0.01 µg/L
Mean Recovery (%) 84.5 ± 6.2%92.3 ± 3.1%

Data synthesized from EPA Method 8150/8151 validation studies and Agilent application notes[4][6].

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, the following protocol integrates continuous quality control monitoring to create a self-validating analytical system:

Step 1: Sample Preparation & Surrogate Spiking

  • Measure 1.0 L of the aqueous environmental sample.

  • Self-Validation Step: Spike the sample with 2,4-Dichlorophenylacetic acid (DCAA) as a surrogate standard. Because DCAA mimics the chemical behavior of 2,4,5-T but is not found in nature, its final recovery validates the efficiency of the entire extraction and derivatization process[3].

Step 2: Hydrolysis

  • Add 250 g of NaCl and 17 mL of 6N KOH to the sample.

  • Heat the sample to 90°C for 1 hour to quantitatively hydrolyze all 2,4,5-T esters into free 2,4,5-T acid anions.

Step 3: Cleanup & Extraction

  • Wash the alkaline solution with methylene chloride to remove neutral organic interferences. Discard the organic layer.

  • Acidify the aqueous phase to pH < 2 using H₂SO₄. This step is critical as it protonates the 2,4,5-T anions back into neutral free acids, making them soluble in organic solvents.

  • Extract the free acids using diethyl ether (or via Solid Phase Extraction using polymeric HLB cartridges).

Step 4: Derivatization (Esterification)

  • Concentrate the extract and add 2 mL of diazomethane (or TMS-diazomethane) in ether.

  • Allow the reaction to proceed for 30 minutes to quantitatively convert the 2,4,5-T acid to 2,4,5-T methyl ester[3].

  • Quench the unreacted derivatizing agent with silicic acid.

Step 5: Internal Standard Addition & Analysis

  • Self-Validation Step: Add 4,4'-Dibromooctafluorobiphenyl (DBOB) as an internal standard to the final 1.0 mL extract[8]. This corrects for any variabilities in GC injection volume or detector response.

  • Inject 1 µL into the GC-ECD equipped with the DB-CLP1/DB-CLP2 column pair via a CFT splitter[6].

References

  • Title: EPA Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization Source: US Environmental Protection Agency (SW-846, Revision 1) URL: [Link]

  • Title: Single-Laboratory Validation of EPA Method 8150 for Determination of Chlorinated Herbicides in Hazardous Waste Source: Journal of AOAC INTERNATIONAL, Volume 69, Issue 6, 1986 URL: [Link]

  • Title: Evaluating CLP and EPA Methods for Pesticides in Water Using Agilent J&W DB-CLP1/DB-CLP2 GC Columns Source: Agilent Technologies Application Note (5991-0615EN) URL: [Link]

Sources

Comparative volatility of 2,4,5-T-2-octyl ester and other phenoxy herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Volatility of 2,4,5-T-2-Octyl Ester and Alternative Phenoxy Herbicides: A Technical Guide

As a Senior Application Scientist, understanding the physicochemical behavior of synthetic auxin herbicides is critical for optimizing efficacy while mitigating off-target environmental risks. Phenoxy herbicides, including 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and 2,4-Dichlorophenoxyacetic acid (2,4-D), have historically been formulated as acids, amine salts, or esters[1].

This guide objectively compares the volatility profile of the 2,4,5-T-2-octyl ester against other phenoxy and synthetic auxin formulations, providing the mechanistic rationale, quantitative comparative data, and the self-validating experimental protocols required to measure vapor drift.

Mechanistic Basis of Phenoxy Herbicide Volatility

The volatility of a herbicide—its propensity to transition from a liquid or solid state into a vapor—is primarily governed by its vapor pressure[2]. In agricultural chemistry, the formulation of the active ingredient dictates this property.

While amine salts (e.g., dimethylamine or choline salts) are highly water-soluble and essentially non-volatile, they often struggle to penetrate the waxy cuticles of woody brush and certain broadleaf weeds[3]. To enhance cuticular penetration, herbicides are esterified. However, early short-chain esters (e.g., methyl, isopropyl, or butyl esters) exhibited excessively high vapor pressures, leading to severe off-target vapor drift.

The development of "low-volatile" esters, such as the 2-octyl ester or isooctyl ester of 2,4,5-T, was a direct chemical engineering response to this problem[3]. By attaching a longer, 8-carbon aliphatic chain, the molecular weight and van der Waals forces of the molecule are significantly increased. This structural modification suppresses the molecule's kinetic ability to escape into the vapor phase at ambient temperatures, drastically reducing volatility while maintaining the lipophilicity required for superior herbicidal efficacy.

G Base Phenoxy Acid Active Ingredient (e.g., 2,4,5-T, 2,4-D) Amines Amine Salts (e.g., DMA, Choline) Negligible Volatility Base->Amines Salt Formation Esters Ester Formulations (Lipophilic Penetrants) Base->Esters Esterification ShortChain Short-Chain Esters (C1-C4) (e.g., Butyl, Methyl) High Volatility Risk Esters->ShortChain Short Alcohols LongChain Long-Chain Esters (C6-C8) (e.g., 2-Octyl, 2-EHE) Low Volatility Esters->LongChain Heavy Alcohols

Chemical formulation pathways determining phenoxy herbicide volatility.

Quantitative Comparison of Vapor Pressures

To objectively compare these formulations, we rely on vapor pressure (measured in µPa at 25°C). Herbicides with a vapor pressure >10,000 µPa have a high potential for loss, whereas those <100 µPa have a low potential[1].

The 2,4,5-T-2-octyl ester falls firmly into the "low-volatile" ester category. While it is vastly superior to short-chain esters, it still exhibits higher volatility than amine salts.

Herbicide Active IngredientFormulation TypeRelative Volatility ClassificationApprox. Vapor Pressure at 25°C (µPa)Off-Target Vapor Risk
2,4,5-T Butyl Ester (Short-chain)High> 10,000Severe
Dicamba AcidHigh4,500[1]High
2,4-D 2-Ethylhexyl Ester (2-EHE)Low-Volatile Ester480[1]Moderate
2,4,5-T 2-Octyl Ester (Long-chain) Low-Volatile Ester ~300 - 500 Moderate to Low
2,4-D AcidLow19[1]Low
2,4-D Dimethylamine (DMA) SaltNegligible< 1.0Minimal

Data synthesis derived from established physicochemical properties and comparative weed science literature[1],[2].

Experimental Methodologies for Volatility Quantification

To validate the volatility claims of 2,4,5-T-2-octyl ester against other formulations, researchers employ two primary self-validating systems: Closed-System Air Sampling and Indicator Plant Bioassays [4].

Protocol A: Closed-System Humidome Air Sampling (Chemical Analysis)

Causality: This method isolates vapor drift from physical particle drift. By enclosing the treated surface, any herbicide detected in the air trap must have transitioned to the gaseous phase, providing a direct, quantitative mass-balance measurement of volatility[5].

  • Substrate Preparation: Fill standardized flats with a uniform substrate (e.g., bare silt-loam soil or susceptible plant foliage).

  • Application: Apply the 2,4,5-T-2-octyl ester and comparative treatments (e.g., 2,4-D DMA, 2,4,5-T butyl ester) at equimolar active ingredient rates using a track sprayer to ensure uniform droplet distribution.

  • Incubation: Immediately place the flats into sealed humidome chambers. Maintain environmental controls strictly at 30°C and 40% relative humidity, as temperature is positively correlated with vapor emissions[5].

  • Vapor Trapping: Connect the humidome headspace to a vacuum pump drawing air at a constant rate (e.g., 2 L/min) through a Polyurethane Foam (PUF) cartridge or a specialized filter designed to trap volatile organic compounds[5].

  • Extraction & Quantification: After 24 to 48 hours[4], remove the PUF cartridges. Extract the trapped herbicide using a solvent mixture (e.g., hexane/acetone).

  • LC-MS/MS Analysis: Quantify the extracted herbicide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the exact mass of volatilized active ingredient per cubic meter of air[5].

G App 1. Herbicide Application Chamber 2. Humidome Incubation App->Chamber Trap 3. PUF Vapor Trapping Chamber->Trap Extract 4. Solvent Extraction Trap->Extract Quant 5. LC-MS/MS Analysis Extract->Quant

Closed-system humidome workflow for quantifying herbicide vapor emissions.

Protocol B: Indicator Plant Bioassay for Vapor Drift

Causality: While LC-MS/MS provides absolute chemical quantification, bioassays are necessary to determine the actual biological relevance and phytotoxicity of the volatilized fraction on sensitive non-target species[4].

  • Exposure Setup: Place the herbicide-treated flats (from Protocol A) in a sealed greenhouse chamber.

  • Indicator Placement: Introduce highly sensitive bioassay plants (e.g., non-tolerant soybean or tomato seedlings at the V2-V3 growth stage) into the chamber, physically separated from the treated flats to eliminate any possibility of splash or particle drift[4].

  • Exposure Duration: Expose the indicator plants to the chamber headspace for 48 hours.

  • Grow-Out Phase: Remove the indicator plants and transfer them to a clean, herbicide-free greenhouse environment.

  • Evaluation: At 14 and 28 days post-exposure, evaluate the plants for synthetic auxin symptomology (epinasty, leaf cupping, stem twisting). Score injury on a 0 to 100% scale and measure dry above-ground biomass reduction compared to untreated controls.

Data Interpretation & Field Implications

Experimental data consistently demonstrates that the 2,4,5-T-2-octyl ester provides a highly effective compromise in formulation chemistry. By utilizing an 8-carbon ester chain, it achieves the aggressive cuticular penetration necessary for woody brush control—a domain where amine salts frequently fail[3]. Concurrently, its vapor pressure is orders of magnitude lower than short-chain butyl esters, drastically reducing the risk of vapor drift injury to adjacent sensitive crops under standard environmental conditions.

However, application professionals must note that "low-volatile" does not mean "non-volatile." Under high-temperature conditions (>30°C), even long-chain esters like the 2-octyl ester can exhibit increased vapor emissions[5]. Therefore, rigorous adherence to temperature thresholds during application remains a critical best practice.

References

  • A New Approach to Quantify Herbicide Volatility | Weed Technology | Cambridge Core. Cambridge University Press. Available at:[Link]

  • Methods To Measure Herbicide Volatility. Cambridge University Press & Assessment. Available at:[Link]

  • HORMONE-TYPE HERBICIDES--SAFE USE AND PRECAUTIONS. CORE. Available at:[Link]

  • Bioassay for Evaluating Herbicide Volatility from Soil and Plants. ResearchGate. Available at: [Link]

  • Understanding Dicamba Volatility. Extension Richland County. Available at: [Link]

Sources

Inter-Laboratory Comparison of 2,4,5-T-2-octyl Ester Detection Limits: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Toxicological Context

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its ester derivatives are potent defoliants with a complex regulatory history. Historically utilized in formulations like Agent Orange, the production of 2,4,5-T was notoriously associated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) contamination, a highly toxic byproduct formed at manufacturing temperatures above 160°C 1[1].

To improve foliar penetration, 2,4,5-T was frequently formulated as "low-volatile" long-chain esters, such as the 2-octyl ester[1]. While largely banned today, rigorous environmental and forensic monitoring remains critical. Analytically, detecting the 2-octyl ester at ultra-trace levels requires overcoming significant matrix interferences, thermodynamic instability, and partitioning challenges during sample preparation.

Mechanistic Causality in Ester Analysis

As an Application Scientist, I frequently observe laboratories struggling with the dichotomy of chlorophenoxy herbicide analysis: should one analyze the intact ester or the total free acid? The choice dictates the entire sample preparation causality.

  • Intact Ester Analysis (Speciation): The 2-octyl ester is highly lipophilic (log P > 4). During extraction, it readily partitions into organic solvents but is highly susceptible to adsorption on active glass surfaces and base-catalyzed hydrolysis. Maintaining a strictly neutral to slightly acidic pH during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is the causal mechanism required to preserve the intact ester linkage.

  • Total Acid Analysis (Alkaline Hydrolysis): Because environmental matrices often contain a heterogeneous mixture of free 2,4,5-T, short-chain esters, and long-chain esters, many standard methods mandate an initial alkaline hydrolysis step. Hydrolysis at elevated temperatures (e.g., 40 °C) cleaves the 2-octyl chain, converting all 2,4,5-T species into the water-soluble phenoxy acid anion 2[2]. This standardizes the analyte for total load quantification, though it sacrifices specific ester speciation data.

Inter-Laboratory Performance & Detection Limits

The table below synthesizes inter-laboratory validation data and modern instrumental capabilities for 2,4,5-T and its esters across different analytical platforms.

Analytical PlatformTarget AnalyteExtraction / Prep MethodLimit of Detection (LOD)Causality & Notes
GC-ECD (EPA 8150)2,4,5-T (as methyl ester)LLE + Diazomethane Derivatization10 - 50 ng/LHigh sensitivity to halogens; prone to matrix false positives. Method ruggedness shows a mean recovery of 89.3% 3[3].
GC-MS (EI Mode)Intact 2,4,5-T-2-octyl esterSPE (Dichloromethane)50 - 100 ng/LProvides definitive mass spectral confirmation; requires highly inert injection ports to prevent thermal degradation of the heavy ester.
LC-MS/MS (ESI-Negative)2,4,5-T (Free Acid)Direct Injection (UPLC)2.5 ng/LBypasses derivatization; requires prior hydrolysis of the 2-octyl ester for total quantification. Excellent linearity from 5 to 1000 ng/L 4[4].
GC-MS/MS Total 2,4,5-TQuEChERS + Alkaline Hydrolysis5 - 20 ng/LExcellent matrix cleanup; hydrolysis at 40°C maximizes free acid recovery by preventing matrix coagulation[2].

Validated Experimental Protocol: Intact Ester & Total Acid Workflows

A robust analytical method must be a self-validating system. The following protocol integrates internal quality control gates to ensure data integrity.

Step 1: Sample Preservation and Surrogate Spiking

  • Action: Collect water/soil samples in amber glass containers. Immediately spike with a surrogate standard, such as 2,4-Dichlorophenylacetic acid (DCAA), at a known concentration (e.g., 1.0 µg/L).

  • Causality: DCAA mimics the chemical behavior of chlorophenoxy acids. Monitoring its recovery at the end of the run validates the extraction efficiency and flags any matrix-induced signal suppression or physical losses during sample handling.

Step 2: Matrix Isolation (Pathway Divergence)

  • Pathway A (Intact 2,4,5-T-2-octyl ester): Adjust sample pH to 6.0. Extract using SPE with a divinylbenzene (DVB) cartridge. Elute with 1:1 Hexane/Ethyl Acetate. Causality: Avoiding pH extremes prevents the hydrolysis of the delicate 2-octyl ester bond.

  • Pathway B (Total 2,4,5-T Analysis): Add 10 N NaOH to reach pH > 12. Heat at 40 °C for 2 hours[2]. Causality: Saponification cleaves the 2-octyl ester, yielding the free 2,4,5-T anion. Lower temperatures (40 °C vs 60 °C) prevent matrix coagulation that can physically trap the analyte[2].

Step 3: Derivatization (For GC Platforms Only)

  • Action: For the hydrolyzed free acid, adjust pH to < 2, extract into diethyl ether, and derivatize using diazomethane or BF3-methanol to form the 2,4,5-T-methyl ester[3].

  • Causality: Free chlorophenoxy acids possess active hydroxyl groups that cause severe peak tailing and irreversible adsorption in GC columns. Methylation increases volatility and chromatographic inertness. (Note: This step is bypassed if using LC-MS/MS).

Step 4: Instrumental Analysis & Internal Standardization

  • Action: Prior to injection, add an internal standard such as 4,4'-dibromooctafluorobiphenyl (DBOB) 5[5]. Analyze via GC-MS using a dedicated pesticide column (e.g., Rtx-CLPesticides) 6[6] or LC-MS/MS monitoring the MRM transition 253.9 > 195.9 for the free acid[4].

  • Causality: The internal standard corrects for injection volume variations, derivatization inconsistencies, and instrument drift, ensuring quantitative trustworthiness.

Analytical Workflow Visualization

G N1 Sample Collection & Preservation (Water/Soil Matrix) N2 Surrogate Addition (e.g., 2,4-DCAA) N1->N2 Maintain Integrity N3 Extraction Decision Node (pH Control) N2->N3 Validate Extraction N4 Intact Ester Extraction (pH 6.0, SPE/LLE) N3->N4 Pathway A: Speciation N5 Total Acid Hydrolysis (pH > 12, 40°C) N3->N5 Pathway B: Total Load N7 Chromatographic Separation (GC-MS or LC-MS/MS) N4->N7 Direct Injection N6 Derivatization (Diazomethane / BF3) N5->N6 Cleave 2-octyl chain N6->N7 Methyl Ester Formed N8 Detection & Quantification (LOD: 2.5 - 50 ng/L) N7->N8 Internal Standard Added

Analytical workflow for 2,4,5-T-2-octyl ester speciation vs. total acid quantification.

References

  • Restek. Chlorophenoxyacid Herbicides US EPA Method 8151 Rtx-CLPesticides & Rtx-CLPesticides2. 6

  • U.S. Environmental Protection Agency (EPA). EPA Fact Sheet: Regulatory Status of 2-4-5T. 1

  • GCMS.cz (Restek Application). Chlorophenoxyacid Herbicides US EPA Method 615 Rtx®-5. 5

  • Waters Corporation. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. 4

  • U.S. Environmental Protection Agency (EPA). Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. 3

  • ACS Publications. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. 2

Sources

Bioavailability differences between 2,4,5-T acid and its 2-octyl ester form

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacokineticists, and Toxicological Scientists Content Focus: Mechanistic Causality, Pharmacokinetics, and Experimental Validation

Executive Summary & Mechanistic Causality

Understanding the pharmacokinetic differences between 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T acid) and its esterified derivatives—specifically the 2-octyl ester—is critical for accurate toxicological modeling and exposure assessment. While the active herbicidal moiety remains the same, the addition of the 8-carbon aliphatic chain in the 2-octyl ester fundamentally alters the molecule's physicochemical properties, driving significant differences in absorption kinetics, biodistribution, and systemic bioavailability.

The Causality of Chemical Speciation

The formulation of 2,4,5-T into a 2-octyl ester was historically engineered to maximize lipophilicity, thereby enhancing penetration through the waxy cuticles of target foliage[1]. However, in mammalian systems, this lipophilicity creates a distinct pharmacokinetic bottleneck:

  • Dermal Sequestration: The highly lipophilic 2-octyl ester partitions readily into the lipid-rich stratum corneum but struggles to partition out into the aqueous environment of the viable epidermis and systemic circulation. Consequently, dermal absorption is remarkably slow, with human studies indicating that only 0.15% to 0.46% of applied 2,4,5-T penetrates the skin after two hours of saturated contact[2].

  • The Hydrolysis Bottleneck: Once the ester does reach the systemic circulation, it is subjected to ubiquitous blood and hepatic carboxylesterases. The rate of ester hydrolysis into the parent 2,4,5-T acid is significantly faster than the rate of dermal absorption[3].

  • Systemic Equivalence: Because the ester is rapidly cleaved in vivo, the primary circulating compound is the unmetabolized 2,4,5-T acid[3]. Therefore, chronic systemic exposures to both the acid and the ester are toxicologically comparable, though their absorption rate constants (

    
    ) differ drastically[4].
    

Pharmacokinetic Pathway Visualization

To illustrate the divergence in absorption but convergence in systemic circulation, the following pathway maps the biological fate of both compounds.

PK_Dynamics Ester 2,4,5-T 2-Octyl Ester (Highly Lipophilic) Skin Stratum Corneum (Slow Permeation) Ester->Skin Dermal Exposure Acid 2,4,5-T Acid (Hydrophilic/Ionized) GI GI Tract (Rapid Absorption) Acid->GI Oral Exposure Blood Systemic Circulation (Rapid Esterase Cleavage) Skin->Blood Absorption Rate < Hydrolysis Rate GI->Blood Direct Entry Urine Renal Excretion (Unchanged Acid) Blood->Urine t1/2 ~ 18-24h

Fig 1: Pharmacokinetic pathways of 2,4,5-T acid versus its 2-octyl ester form.

Quantitative Pharmacokinetic Comparison

The systemic half-life of 2,4,5-T in humans following a single dose is estimated to be between 18 and 24 hours, following a one-compartment open-system model with first-order elimination[4][5]. Because 2,4,5-T is not metabolized to any great extent in humans, it is excreted almost entirely unchanged in the urine[6][7].

Pharmacokinetic Parameter2,4,5-T Acid2,4,5-T 2-Octyl Ester
Molecular Weight 255.48 g/mol 367.70 g/mol
Aqueous Solubility Moderate (~238 mg/L)Insoluble
Primary Absorption Route Oral / GastrointestinalDermal (Cutaneous)
Absorption Kinetics (

)
Rapid (Complete absorption)Slow (Retention in lipids)
Systemic Half-Life (

)
18 – 24 hours[5]~24 hours (Measured as Acid)[3]
Primary Circulating Form 2,4,5-T Acid2,4,5-T Acid (Post-hydrolysis)[3]
Metabolism & Excretion Renal (Unmetabolized)[6]Renal (Excreted as Acid)[3]

Self-Validating Experimental Protocols

To empirically validate the bioavailability differences between the acid and the 2-octyl ester, researchers must employ dual-phase experimental designs. The following protocols provide a self-validating system to measure absorption kinetics and esterase activity.

Protocol A: In Vivo Dermal vs. Oral Pharmacokinetic Tracking

Objective: Quantify the absolute bioavailability and clearance rates using radiolabeled isotopes.

  • Radiolabeling: Synthesize

    
    -ring-labeled 2,4,5-T acid and 
    
    
    
    -labeled 2,4,5-T 2-octyl ester to ensure the radiotracer remains intact regardless of esterase cleavage[3].
  • Dosing Regimen:

    • Cohort 1 (Oral): Administer 5 mg/kg of

      
      -2,4,5-T acid via oral gavage.
      
    • Cohort 2 (Dermal): Apply 5 mg/kg of

      
      -2,4,5-T 2-octyl ester to a shaved, protected dorsal area of the model organism (e.g., Sprague-Dawley rats).
      
  • Serial Sampling: Collect blood plasma and total urine output at predetermined intervals (0, 2, 4, 8, 12, 24, 48, 72, and 144 hours)[3].

  • Quantification: Analyze samples using Liquid Scintillation Counting (LSC) for total radioactivity, followed by High-Performance Liquid Chromatography (HPLC) to differentiate between intact ester and hydrolyzed acid.

  • Validation Check: If the protocol is successful, >95% of the urinary radioactivity in Cohort 2 must be identified as 2,4,5-T acid, proving that the ester was completely hydrolyzed prior to excretion[3].

Protocol B: In Vitro Carboxylesterase Hydrolysis Assay

Objective: Confirm that the rate of ester hydrolysis exceeds the rate of dermal absorption.

  • Matrix Preparation: Isolate fresh human or rat blood plasma (rich in esterases). Heat-inactivate a control aliquot at 80°C for 30 minutes to denature enzymes.

  • Incubation: Spike both active and heat-inactivated plasma with 10 µM of 2,4,5-T 2-octyl ester. Incubate at 37°C.

  • Quenching & Extraction: At 1, 5, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench with 400 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • LC-MS/MS Analysis: Measure the disappearance of the 2-octyl ester and the stoichiometric appearance of 2,4,5-T acid.

  • Validation Check: The active plasma should show a rapid exponential decay of the ester, while the heat-inactivated control must show stable ester concentrations, confirming enzymatic causality.

Protocol A 1. Synthesize 14C-Labeled 2,4,5-T Variants B 2. Administer Dose (Dermal vs. Oral) A->B C 3. Serial Sampling (Plasma & Urine) B->C D 4. HPLC / LSC Analysis (Quantify Metabolites) C->D E 5. PK Parameter Calculation (Clearance/Half-life) D->E

Fig 2: Self-validating experimental workflow for comparative bioavailability.

References

  • Pharmacokinetics of 2,4,5‐T PGBE ester applied dermally to rats. tandfonline.com. 4

  • Pharmacokinetics of 2,4,5-T PGBE ester applied dermally to rats - PubMed. nih.gov. 3

  • Environmental Fate of TCDD and Agent Orange and Bioavailability to Troops in Vietnam. dioxin20xx.org. 2

  • 2,4,5-trichlorophenoxyacetic Acid Health Advisory, Office Of Drinking Water U S Environmental Protection Agency. epa.gov. 6

  • (PDF) Environmental fate and bioavailability of Agent Orange and its associated dioxin during the Vietnam War. researchgate.net. 1

  • Chapter: 4 Information Related to Biologic Plausibility - National Academies of Sciences, Engineering, and Medicine. nationalacademies.org. 5

  • Information Related to Biologic Plausibility - Veterans and Agent Orange - NCBI Bookshelf. nih.gov. 7

Sources

Comparing extraction efficiencies of Soxhlet vs. ultrasonic methods for esters

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals evaluating extraction methodologies for complex ester compounds.

Introduction: The Analytical Challenge of Ester Recovery

Esters—ranging from simple fatty acid methyl esters (FAMEs) used in lipidomics to complex, bioactive phenolic and triterpenoid esters critical to pharmaceutical formulations—are notoriously challenging to extract from dense biological matrices. The cellular architecture of plant tissues, microalgae, and fungal biomass presents a formidable diffusion barrier.

Historically, researchers have relied on Soxhlet extraction as the gold standard for exhaustive lipid and ester recovery. However, the rise of Ultrasonic-Assisted Extraction (UAE) has introduced a paradigm shift, trading continuous thermal reflux for acoustic cavitation. As a Senior Application Scientist, I frequently guide laboratories through the selection of these techniques. The choice is rarely binary; it requires a deep understanding of mass transfer kinetics, the thermolability of the target esters, and the structural integrity of the source matrix.

This guide objectively compares the mechanistic causality, experimental workflows, and quantitative performance of Soxhlet versus UAE, providing self-validating protocols to optimize your ester extraction pipelines.

Mechanistic Causality: Thermal Diffusion vs. Acoustic Cavitation

To understand why these two methods yield different purity profiles and extraction efficiencies, we must examine the physical forces driving the mass transfer of esters from the intracellular space into the solvent.

Soxhlet Extraction: The Power of the Absolute Concentration Gradient Soxhlet operates on a continuous thermal-kinetic cycle. The solid matrix is placed in a porous thimble and continuously bathed in freshly condensed, solute-free solvent.

  • The Causality of High Yield: Because the solvent interacting with the matrix is always pure, the concentration gradient (the driving force for diffusion) remains at its absolute maximum throughout the entire process.

  • The Trade-off: This process is entirely reliant on slow, passive diffusion. Furthermore, the target esters collected in the boiling flask are subjected to continuous thermal stress (often 60–80°C for 4 to 8 hours), which can induce hydrolysis, isomerization, or oxidation in thermolabile polyunsaturated fatty acid esters and delicate phenolic esters [1].

Ultrasonic-Assisted Extraction (UAE): Physical Matrix Disruption UAE bypasses passive diffusion by applying high-frequency acoustic waves (typically 20 kHz to 40 kHz) to the solvent.

  • The Causality of Speed: These waves create alternating high-pressure and low-pressure cycles, leading to the formation of cavitation bubbles. When these bubbles violently implode near the solid matrix, they generate localized shockwaves and microjets (reaching velocities up to 400 km/h). This mechanical shearing physically fractures the cellular walls, releasing intracellular esters instantly into the solvent without requiring prolonged heating [2].

  • The Trade-off: UAE is typically a batch process. As the solvent becomes saturated with extracted lipids and esters, the concentration gradient drops, which can slightly limit the absolute exhaustive yield compared to Soxhlet unless fresh solvent is cycled in.

ExtractionMechanisms cluster_soxhlet Soxhlet: Thermal-Kinetic Extraction cluster_uae UAE: Acoustic Cavitation Extraction S1 Solvent Boiling (Thermal Energy) S2 Vapor Condensation (Pure Solvent) S1->S2 S3 Matrix Soaking (Passive Diffusion) S2->S3 S4 Siphon Emptying (Extract Collection) S3->S4 S4->S1 Continuous Reflux U1 Ultrasonic Waves (20-40 kHz) U2 Cavitation Bubble Formation U1->U2 U3 Violent Implosion (Microjets) U2->U3 U4 Cell Wall Rupture (Rapid Release) U3->U4

Fig 1: Mechanistic workflow comparison of thermal Soxhlet cycling vs. acoustic cavitation in UAE.

Experimental Protocols: Self-Validating Systems

To objectively compare these methods in your laboratory, use the following standardized protocols. These workflows are designed for the extraction of lipid esters (e.g., triglycerides, FAME precursors) from a dried biomass matrix (such as microalgae or waste coffee grounds).

Protocol A: Exhaustive Soxhlet Extraction

Objective: Achieve maximum theoretical yield via continuous solvent partitioning.

  • Preparation: Accurately weigh 10.0 g of lyophilized, milled biomass (particle size < 1.4 mm to maximize surface area).

  • Loading: Transfer the biomass into a cellulose extraction thimble. Plug the top lightly with fat-free glass wool to prevent sample splashing during the siphon phase.

  • Assembly: Place the thimble into the Soxhlet extractor chamber. Attach a pre-weighed 250 mL round-bottom flask containing 150 mL of analytical-grade n-hexane and a few anti-bumping granules.

  • Extraction: Connect a reflux condenser. Heat the flask using a heating mantle set to 70°C (just above hexane's boiling point of 68°C). Allow the system to cycle continuously for 6 to 8 hours (approximately 4-5 siphon cycles per hour).

  • Recovery: Disconnect the flask and concentrate the extract using a rotary evaporator at 40°C under reduced pressure (approx. 330 mbar) until the solvent is fully removed.

  • Validation: Weigh the flask to determine the crude ester yield. Analyze via GC-FID or GC-MS to assess ester degradation (e.g., checking for elevated free fatty acid content indicating thermal hydrolysis).

Protocol B: Ultrasonic-Assisted Extraction (UAE)

Objective: Maximize extraction velocity and preserve thermolabile esters.

  • Preparation: Accurately weigh 10.0 g of the same lyophilized, milled biomass into a 250 mL jacketed glass beaker.

  • Solvent Addition: Add 150 mL of analytical-grade n-hexane (maintaining a 1:15 solid-to-solvent ratio).

  • Sonication Setup: Submerge an ultrasonic probe (horn) 2 cm into the solvent. To prevent thermal degradation from cavitation heat, connect the jacketed beaker to a circulating chiller set to 20°C.

  • Extraction: Set the ultrasonic processor to 20 kHz, 30% amplitude, and operate in a pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) for a total active time of 30 minutes . Note: Pulsing prevents excessive localized heating and allows bubbles to clear the probe tip.

  • Separation: Centrifuge the resulting suspension at 4,000 rpm for 10 minutes to separate the exhausted biomass from the miscella (solvent + extract).

  • Recovery & Validation: Decant the supernatant and concentrate via rotary evaporation at 40°C. Weigh the final extract and perform GC-FID analysis.

Comparative Experimental Data

The following table synthesizes quantitative data from recent comparative studies on ester/lipid extraction from complex matrices (Waste Coffee Grounds and Avocado Pulp) [1][3].

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Scientific Causality / Impact
Extraction Time 3 to 8 Hours30 to 90 MinutesUAE microjets bypass the slow diffusion step required by Soxhlet.
Yield (Waste Coffee Grounds) 15.62% (at 180 min)15.84% (at 30 min)UAE achieves equivalent/higher yields in 1/6th the time due to cell wall rupture [1].
Yield (Avocado Pulp) 69.7% (at 8 hours)67.1% (at 1.5 hours)Soxhlet's continuous pure solvent gradient slightly edges out UAE in highly lipid-dense matrices [3].
Operating Temperature 60°C - 80°C (Boiling point)20°C - 40°C (Controlled)UAE preserves thermolabile esters (e.g., phenolic esters) that degrade under Soxhlet's thermal stress.
Solvent Consumption High (Continuous evaporation)Low to ModerateUAE operates in a closed or semi-closed batch, reducing solvent loss.
Extract Purity (Acid Value) Lower Free Fatty AcidsSlightly Higher Free Fatty AcidsSoxhlet extracts can sometimes show lower acid values depending on the matrix, though prolonged heat can induce oxidation [3].

Discussion & Recommendations

When architecting an extraction workflow for drug development or analytical quantification, the choice between Soxhlet and UAE dictates both the efficiency of your laboratory and the chemical integrity of your target molecules.

  • Choose Soxhlet When: You are performing regulatory or standardized analytical quantification where absolute exhaustive yield of highly stable esters (like saturated fatty acid esters) is required. Soxhlet remains the legally recognized standard in many pharmacopeial assays because its continuous pure-solvent cycling leaves virtually zero extractable material behind.

  • Choose UAE When: You are extracting thermolabile or oxidation-prone esters (e.g., caffeic acid phenethyl ester, polyunsaturated FAMEs). The ability to extract at room temperature while achieving 95%+ of the Soxhlet yield in a fraction of the time makes UAE vastly superior for high-throughput screening and natural product isolation. Furthermore, UAE's lower energy footprint aligns with modern green chemistry initiatives [4].

Ultimately, while Soxhlet provides the brute force of exhaustive thermodynamics, UAE offers surgical precision through acoustic physics. For modern pharmaceutical applications where molecular integrity is paramount, UAE is rapidly becoming the superior methodology.

References

  • Resource Recovery from Waste Coffee Grounds Using Ultrasonic-Assisted Technology for Bioenergy Production Source: MDPI - Energies (2020) URL:[Link]

  • Isolation and GC Analysis of Fatty Acids: Study Case of Stinging Nettle Leaves Source: IntechOpen (2018) URL:[Link]

  • Optimization of Oil Extraction from Avocado (Persea americana) Pulp Using Soxhlet and Ultrasonic-Assisted Extraction Source: International Journal of Advanced Research (IJAR) (2024) URL:[Link]

  • Green Extraction Techniques of Bioactive Compounds: A State-of-the-Art Review Source: MDPI - Molecules (2023) URL:[Link]

A Senior Application Scientist's Guide to Differentiating 2,4,5-T Ester Isomers Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Isomer-Specific Identification

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide, historically a component of "Agent Orange." While its use has been largely discontinued due to concerns over dioxin contamination, its environmental persistence and the varied properties of its ester derivatives necessitate robust analytical methods for monitoring and research. The esterification of 2,4,5-T alters its volatility, solubility, and environmental transport characteristics. Critically, different ester isomers, despite having the same nominal mass, can exhibit unique toxicological profiles and degradation rates.

For researchers and professionals in environmental science and toxicology, the ability to distinguish between these isomers is not merely an academic exercise. It is essential for accurate risk assessment, understanding metabolic pathways, and ensuring regulatory compliance. This guide provides an in-depth comparison of the mass spectral fingerprints of 2,4,5-T ester isomers, grounded in the fundamental principles of mass spectrometry and supported by actionable experimental protocols. We will explore how subtle differences in molecular structure translate into distinct fragmentation patterns, providing the "fingerprint" necessary for unambiguous identification.

The Foundation: Understanding Electron Ionization (EI) Fragmentation of Esters

Before comparing specific isomers, it is crucial to understand the underlying fragmentation mechanisms for esters under Electron Ionization (EI), the most common ionization technique for this class of compounds when coupled with Gas Chromatography (GC). In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical ion, known as the molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.

For esters, the fragmentation is primarily dictated by the carbonyl group and the adjacent ether oxygen. Key fragmentation pathways include:

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For esters, this can lead to the loss of the alkoxy group (-OR) as a radical, resulting in a stable acylium ion.[2][3]

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters with an alkyl chain of at least three carbons and a hydrogen atom on the γ-carbon. It involves the transfer of this γ-hydrogen to the carbonyl oxygen via a six-membered ring transition state, leading to the elimination of a neutral alkene molecule.[4][5]

  • Cleavage of the C-O Bond: The bond between the carbonyl carbon and the ether oxygen can also cleave, leading to the formation of an alkoxycarbonyl ion or an alkyl cation.

These predictable fragmentation processes are the key to differentiating isomers. While isomers will produce a molecular ion at the same mass-to-charge ratio (m/z), the relative abundances and m/z values of their fragment ions will differ based on the structure of the ester group.

Figure 1: General fragmentation pathways for esters in EI-MS.

Mass Spectral Comparison: 2,4,5-T Methyl Ester vs. 2,4,5-T Butoxyethyl Ester

To illustrate the principles of isomer differentiation, we will compare the mass spectral characteristics of two distinct esters of 2,4,5-T: the simple Methyl ester and the more complex Butoxyethyl ester. While technically not isomers, their comparison effectively demonstrates how changes in the ester alkyl chain dramatically alter the resulting mass spectrum, a principle that directly applies to differentiating true structural isomers (e.g., n-butyl vs. isobutyl esters).

2,4,5-T Methyl Ester (C₉H₇Cl₃O₃, MW: 268.0)

The mass spectrum of methyl (2,4,5-trichlorophenoxy)acetate is relatively straightforward.[6][7] The primary fragmentation events involve the ester and the aromatic ring.

  • Molecular Ion (M•+): A prominent cluster of peaks around m/z 268, 270, and 272, reflecting the isotopic distribution of the three chlorine atoms.

  • Loss of Methoxycarbonylmethyl Radical (•CH₂COOCH₃): This is not a primary cleavage but contributes to ions from the aromatic portion.

  • Loss of Methoxyl Radical (•OCH₃): α-cleavage leads to the formation of the 2,4,5-trichlorophenoxyacetyl cation at m/z 237.

  • Base Peak - Trichlorophenoxy Ion: The most significant fragmentation is the cleavage of the ether linkage, leading to the formation of the highly stable 2,4,5-trichlorophenoxy cation at m/z 195 (and its corresponding isotopic peaks). This is often the base peak in the spectrum.

2,4,5-T Butoxyethyl Ester (C₁₄H₁₇Cl₃O₄, MW: 354.0)

The butoxyethyl ester presents a more complex fragmentation pattern due to the longer, more functionalized ester chain.[8]

  • Molecular Ion (M•+): A weaker cluster of peaks around m/z 354, 356, and 358. Larger molecules often show less intense molecular ions.

  • Trichlorophenoxy Ion: The formation of the 2,4,5-trichlorophenoxy cation at m/z 195 remains a significant pathway.

  • Fragments from the Butoxyethyl Chain: The key differentiating fragments arise from the butoxyethyl group. We expect to see characteristic ions from the cleavage of this chain, such as:

    • m/z 117: [CH₂(CH₂)₃O-CH₂]+

    • m/z 57: [C₄H₉]+ (butyl cation)

    • m/z 89: [O=C-O-CH₂CH₂]+

The presence of these low-mass ions, which are completely absent in the methyl ester spectrum, serves as a definitive fingerprint for the butoxyethyl ester.

Comparative Data Summary
m/z Value Proposed Ion Structure / Origin Methyl Ester Butoxyethyl Ester Significance for Differentiation
354/356/358Molecular Ion [M]•+AbsentPresent (Weak)Confirms Butoxyethyl Ester Identity
268/270/272Molecular Ion [M]•+PresentAbsentConfirms Methyl Ester Identity
195/197/199[C₆H₂Cl₃O]+ (Trichlorophenoxy)Present (Base)Present (Strong)Common fragment, confirms the 2,4,5-T core
117[C₆H₁₃O]+ (Butoxyethyl fragment)AbsentPresentKey Differentiating Ion
57[C₄H₉]+ (Butyl cation)AbsentPresentKey Differentiating Ion

This table clearly demonstrates that while both molecules share a common fragment derived from the aromatic core, the fragments from the ester chain provide unambiguous differentiation.

Fragmentation_Comparison cluster_methyl 2,4,5-T Methyl Ester cluster_butoxyethyl 2,4,5-T Butoxyethyl Ester m_mol Molecular Ion m/z 268/270/272 m_frag1 Trichlorophenoxy Ion m/z 195/197/199 m_mol->m_frag1 - •CH2COOCH3 b_mol Molecular Ion m/z 354/356/358 b_frag1 Trichlorophenoxy Ion m/z 195/197/199 b_mol->b_frag1 - •CH2COOC2H4OC4H9 b_frag2 Butyl Cation m/z 57 b_mol->b_frag2 Chain Cleavage b_frag3 Butoxyethyl Fragment m/z 117 b_mol->b_frag3 Chain Cleavage

Figure 2: Comparative fragmentation of 2,4,5-T esters.

Validated Experimental Protocol: GC-MS Analysis of 2,4,5-T Esters

This protocol provides a robust, self-validating method for the separation and identification of 2,4,5-T ester isomers in a research setting. The inclusion of a retention index marker (e.g., a hydrocarbon series) provides an additional layer of confirmation beyond mass spectral matching.

Experimental_Workflow prep Sample Preparation 1. Dissolve standard/extract in Hexane 2. Add internal standard (e.g., PCB-209) 3. Spike with hydrocarbon mix (C10-C28) gc GC Separation 1. Inject 1 µL via Autosampler 2. Column: TG-5MS (or equivalent) 3. Temp Program: 100°C to 280°C @ 15°C/min prep->gc Injection ms MS Detection 1. Ionization: EI @ 70 eV 2. Mode: Full Scan (m/z 50-450) 3. Source Temp: 250°C gc->ms Elution data Data Analysis 1. Identify peaks in Total Ion Chromatogram (TIC) 2. Compare experimental mass spectra to library (e.g., NIST) 3. Calculate Retention Index (RI) and compare to reference values ms->data Signal Acquisition

Figure 3: GC-MS analytical workflow for 2,4,5-T ester analysis.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve analytical standards of the target 2,4,5-T esters in a high-purity solvent like n-hexane to create a 1 µg/mL stock solution.[9]

    • For unknown samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) and concentrate the extract. Reconstitute the final volume in n-hexane.

    • To each sample and standard, add an internal standard (e.g., PCB-209 at 1 µg/mL) for quantitative analysis and a homologous series of n-alkanes for Retention Index (RI) calculation.[10]

  • Gas Chromatography (GC) Conditions:

    • Instrumentation: A gas chromatograph equipped with a split/splitless injector and an autosampler (e.g., Thermo Scientific TriPlus).[9]

    • Column: A low-bleed, non-polar column such as a TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent is ideal for separating these compounds.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: 250°C, splitless mode (1 min).

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Instrumentation: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][11]

    • Source Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 50 - 450. This range covers the expected molecular ions and all significant fragments.

  • Data Analysis and Validation:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • For each peak, extract the mass spectrum.

    • Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for a tentative identification.[7]

    • Crucial Validation Step: Confirm the identification by manually inspecting the spectrum for the presence of the expected key differentiating ions as outlined in the comparative table.

    • Calculate the Retention Index (RI) for each peak using the retention times of the n-alkane series. Compare this experimental RI to known literature values to provide an orthogonal confirmation of identity, which is especially powerful for differentiating closely eluting isomers.[10]

Conclusion

The differentiation of 2,4,5-T ester isomers is a challenge that can be effectively met with a systematic GC-MS approach. While these compounds may share the same core structure and produce some common ions, their mass spectral fingerprints are rendered unique by the fragmentation of the ester alkyl chain. By understanding the fundamental principles of ester fragmentation and applying a validated GC-MS protocol, researchers can confidently distinguish between different isomers. The key to success lies not just in library matching, but in a causality-driven interpretation of the mass spectra, focusing on the presence or absence of key differentiating fragment ions. This approach ensures the highest level of scientific integrity and provides the trustworthy, unambiguous data required for critical research and regulatory decisions.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(-)-MS/MS. Available at: [Link]

  • NIST. (n.d.). 2,4,5-T Methyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Chad's Prep. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Gaskell, S. J., et al. (1995). Electrospray Mass Spectrometry of Testosterone Esters: Potential for Use in Doping Control. Journal of the American Society for Mass Spectrometry.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubMed. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][4]benzodiazepin-1( 2H)-ones. Available at: [Link]

  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Available at: [Link]

  • AIP Publishing. (2017). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. Available at: [Link]

  • PubChem. (n.d.). 2,4,5-T Butoxyethyl ester. Available at: [Link]

  • NIST. (n.d.). 2,4,5-T Methyl ester. In NIST Chemistry WebBook. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Available at: [Link]

  • MDPI. (2025). Simultaneous Determination of Six Acidic Pesticides... Using LC-MS/MS and QuEChERS. Available at: [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link]

  • Dr. Puspendra Classes. (2018). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. YouTube. Available at: [Link]

  • David Publishing. (n.d.). GC-MS Spectrums and Their Close Match Methyl Esters from Mushrooms of Papua New Guinea. Available at: [Link]

  • Vanderbilt University. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • MDPI. (2016). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates. Available at: [Link]

Sources

Safety Operating Guide

Regulatory Classification and Quantitative Thresholds

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide to the Safe Handling and Disposal of 2,4,5-T-2-Octyl Ester

As a Senior Application Scientist, I frequently consult with drug development professionals and agricultural researchers on the safe management of legacy or highly regulated compounds. 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its ester derivatives, such as 2,4,5-T-2-octyl ester, present unique disposal challenges. While the esterification at the 2-octyl position alters its lipophilicity and volatility, the core phenoxyacetic acid structure retains the inherent risks of the parent compound—most notably, the unavoidable trace contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) generated during synthesis[1].

This guide provides a self-validating, step-by-step operational protocol for the disposal of 2,4,5-T-2-octyl ester, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) mandates.

Before initiating any disposal protocol, it is critical to understand the regulatory framework governing 2,4,5-T esters. Under EPA RCRA guidelines, unused formulations containing 2,4,5-T derivatives are classified under the F027 hazardous waste code (acutely hazardous)[2]. Furthermore, they are subject to strict Land Disposal Restrictions (LDR)[3].

Expertise & Causality: Why the stringent LDR? The carbon-chlorine bonds in the 2,4,5-T ring, and specifically in the TCDD contaminant, render these molecules highly resistant to microbial degradation in soil. Landfilling poses an unacceptable risk of groundwater leaching[1].

Table 1: Quantitative Regulatory and Physicochemical Parameters for 2,4,5-T Esters

ParameterValue / LimitMechanistic / Regulatory Significance
RCRA Waste Code F027 (Unused), D041 (Toxicity)Classifies the waste as acutely hazardous due to dioxin potential[2][4].
LDR Limit (Wastewater) 0.72 mg/LMaximum allowable concentration before land disposal is strictly prohibited[3].
LDR Limit (Non-Wastewater) 7.9 mg/kgThreshold for solid waste matrices[3].
Water Solubility InsolubleEsters of 2,4,5-T are lipophilic; water cannot be used for spill cleanup[1].
TCDD Contamination < 0.01 ppm (Modern)Even modern synthesis yields trace TCDD, dictating high-temp incineration[1].

Waste Management Decision Workflow

The following diagram maps the logic tree for handling 2,4,5-T-2-octyl ester waste, from generation to final destruction.

G Start 2,4,5-T-2-Octyl Ester Waste Generation Identify Assign RCRA Codes (F027 / D041) Start->Identify SpillCheck Is this an accidental spill? Identify->SpillCheck SpillResp Execute Spill Protocol (Ethanol + Inert Absorbent) SpillCheck->SpillResp Yes Segregate Segregate in Vapor-Tight HDPE Containers SpillCheck->Segregate No SpillResp->Segregate Label Apply EPA Acutely Hazardous Labels Segregate->Label Incinerate High-Temp Incineration (>1200°C, >2s residence) Label->Incinerate

Operational workflow for the segregation, containment, and disposal of 2,4,5-T-2-octyl ester.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Packaging

Objective: Securely package 2,4,5-T-2-octyl ester waste to prevent volatilization and cross-contamination prior to vendor pickup.

  • Primary Containment : Transfer the ester waste into a chemically compatible, high-density polyethylene (HDPE) or Teflon-lined container. Causality: 2,4,5-T esters are highly soluble in oils and can degrade certain low-density plastics. HDPE provides a robust barrier against lipophilic permeation.

  • Headspace Management : Leave a 10% headspace in the container to account for thermal expansion.

  • Secondary Containment : Place the primary container inside a vapor-tight secondary container (e.g., a larger poly-drum). Add inert cushioning material (such as vermiculite) to absorb potential leaks.

  • Labeling : Affix a hazardous waste label identifying the contents as "Acutely Hazardous Waste - RCRA F027 / D041 (Contains 2,4,5-T-2-octyl ester)". Date the label the moment the first drop of waste enters the container.

Protocol B: Emergency Spill Response

Objective: Neutralize and recover accidental spills without generating toxic aerosols or spreading contamination.

Critical Warning: Never use water to clean up a 2,4,5-T ester spill. The ester is insoluble in water, and attempting an aqueous cleanup will only spread the hydrophobic chemical across the surface[1].

  • Ignition Control & PPE : Remove all ignition sources. Don appropriate PPE, including a NIOSH-approved organic vapor respirator, nitrile gloves (double-gloved), and a Tyvek suit.

  • Solubilization (The Ethanol Dampening Technique) : Lightly dampen the spilled material with ethanol[5]. Causality: Ethanol acts as a bridging solvent. It solubilizes the lipophilic 2-octyl ester, reducing its vapor pressure and preventing the aerosolization of contaminated dust particles.

  • Absorption : Apply an inert, non-combustible absorbent such as dry earth, sand, or a commercial silica-based spill control agent over the ethanol-dampened spill[1].

  • Collection : Use non-sparking tools to scoop the saturated absorbent into a vapor-tight plastic bag or HDPE bucket[5].

  • Surface Decontamination : Wash the contaminated surface with a secondary ethanol rinse, followed by a concentrated soap and water solution to remove residual lipid-soluble films[5]. Collect all rinsate as F027 hazardous waste.

Final Disposal Logistics: The Imperative of High-Temperature Incineration

Once packaged, the waste must be transferred to an EPA-permitted hazardous waste disposal facility. The only scientifically and legally acceptable method for the ultimate disposal of 2,4,5-T-2-octyl ester is high-temperature rotary kiln incineration [6].

Mechanistic Insight: Why is incineration strictly required? The primary threat is not just the 2,4,5-T ester itself, but the trace TCDD. Dioxins are thermodynamically highly stable. Standard chemical detoxification methods (like alkaline hydrolysis) are insufficient and can sometimes inadvertently synthesize more dioxins if temperatures are poorly controlled. To ensure the complete cleavage of the stable ether bonds and carbon-chlorine bonds in the dioxin ring, the incinerator must operate at temperatures exceeding 1200°C (2192°F) with a residence time of at least 2 seconds in the secondary combustion chamber. The exhaust gases must then be rapidly quenched and scrubbed to prevent the de novo synthesis of dioxins as the gases cool.

By strictly adhering to these protocols, laboratories ensure the absolute destruction of 2,4,5-T-2-octyl ester and its associated contaminants, protecting both personnel and the environment while maintaining the highest standards of scientific integrity.

References

  • EPA HAZARDOUS WASTE CODES.wku.edu.
  • 40 CFR Part 268 -- Land Disposal Restrictions - eCFR.ecfr.gov.
  • 2,4,5-T and its salts and esters - Rotterdam Convention.pic.int.
  • EPA Hazardous Waste Number Pocket Handbook - P2 InfoHouse.p2infohouse.org.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA.epa.gov.
  • 2,4,5-T, N-BUTYL ESTER | CAMEO Chemicals | NOAA.noaa.gov.

Sources

Personal protective equipment for handling 2,4,5-T-2-OCTYL ESTER

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling legacy chlorophenoxy herbicides like 2,4,5-T-2-OCTYL ESTER (CAS: 219827-50-6 / 25168-15-4) requires a rigorous, mechanistic approach to laboratory safety. While the agricultural use of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and its esters has been largely phased out due to severe toxicity concerns, these compounds remain critical in analytical toxicology, environmental remediation profiling, and forensic agricultural research[1][2].

This guide provides a self-validating operational framework for the safe handling, spill response, and disposal of 2,4,5-T-2-OCTYL ESTER, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Mechanistic Toxicology: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the causality of the chemical's threat profile. 2,4,5-T-2-OCTYL ESTER is highly lipophilic and completely insoluble in water[1][3]. This lipophilicity allows it to rapidly penetrate biological membranes, making dermal exposure a primary hazard vector.

Furthermore, the synthesis of 2,4,5-T historically involved the reaction of 2,4,5-trichlorophenol, a process that, if not perfectly temperature-controlled, generates trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [2]. TCDD is a potent agonist of the Aryl hydrocarbon receptor (AhR), leading to severe oxidative stress, chloracne, and hepatic injury[2][4]. Therefore, our PPE and decontamination strategies must account not only for the ester itself but also for the potential presence of highly persistent dioxin contaminants.

Toxicity Exposure Exposure Vector (Dermal/Inhalation) Ester 2,4,5-T-2-OCTYL ESTER Exposure->Ester Metabolism Hepatic Hydrolysis (to 2,4,5-T acid) Ester->Metabolism TCDD Trace TCDD Contaminant (2,3,7,8-TCDD) Ester->TCDD Impure Synthesis Renal Renal Excretion (Urine) Metabolism->Renal Primary Clearance Tox Pathology (Chloracne, Hepatic/Renal Injury) Metabolism->Tox High Dose / Oxidative Stress AhR AhR Receptor Activation TCDD->AhR AhR->Tox

Fig 1: Toxicokinetic pathway of 2,4,5-T-2-OCTYL ESTER and its trace contaminants.

Quantitative Safety Metrics & PPE Matrix

Because esters can react exothermically with strong acids and degrade certain polymers[3], standard laboratory latex or thin nitrile gloves are insufficient for prolonged exposure. The following table summarizes the quantitative data driving our operational choices.

Table 1: Physicochemical & Safety Metrics

ParameterValueOperational Implication
Molecular Weight 367.7 g/mol [5]Heavy vapor/aerosol; settles low in unventilated spaces.
Water Solubility Insoluble[1][3]Requires organic solvents (ethanol) for decontamination.
Spill Isolation (Liquid) 50 meters (150 feet)[3]Evacuate immediate lab area; requires localized containment.
Spill Isolation (Solid) 25 meters (75 feet)[3]Dust/particulate control is critical.
NOAEL (2,4,5-T base) 3 mg/kg/day[2]High chronic toxicity; strict dermal/inhalation barriers needed.
Required Personal Protective Equipment (PPE)
  • Hand Protection: Heavy-duty Butyl rubber gloves (minimum 0.4 mm thickness). Causality: Esters act as organic solvents that can permeate standard nitrile over time. Butyl rubber provides superior resistance to ester-based permeation.

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles and a full-face shield.

  • Respiratory Protection: NIOSH-approved respirator with an organic vapor (OV) cartridge and P100 particulate filter. Causality: While the vapor pressure is relatively low, aerosolization during pipetting, vortexing, or sonication poses a severe inhalation risk[4].

  • Body Protection: Tychem® or equivalent impermeable chemical suit. Standard cotton lab coats will absorb the ester and hold it against the skin, exacerbating exposure.

Standard Operating Procedure: Spill Response & Decontamination

In the event of a spill, water alone is chemically useless due to the compound's insolubility[3]. The decontamination protocol relies on a two-step chemical displacement: solvent solubilization followed by surfactant lifting.

Step-by-Step Spill Response Methodology
  • Immediate Isolation: Remove all sources of ignition. Isolate the spill area in all directions for at least 50 meters (150 feet) for liquids[3]. Do not touch or walk through the spilled material.

  • Don Maximum PPE: Ensure the response team is equipped with OV/P100 respirators and butyl rubber gloves before re-entering the hot zone.

  • Containment & Absorption: Apply a non-combustible absorbent material (e.g., dry sand, earth, or specialized absorbent paper) to the liquid spill[3]. Do not use sawdust or combustible materials, as esters can generate heat when interacting with certain caustics or oxidizing agents[3].

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a vapor-tight, chemically compatible plastic bag or high-density polyethylene (HDPE) drum.

  • Solvent Wash (Primary Decontamination): Wash all contaminated surfaces with 60-70% ethanol . Causality: The ethanol acts as an organic solvent to break the ester's lipophilic adherence to the benchtop or floor[3].

  • Surfactant Wash (Secondary Decontamination): Follow the ethanol wash immediately with a robust soap and water solution[3]. Causality: The surfactant creates micelles around the ethanol-ester suspension, allowing it to be safely wiped away without re-depositing on the surface.

  • Verification: Do not reenter or reopen the area for general use until the Laboratory Safety Officer has verified the cleanup[3].

SpillResponse Spill Spill Detected Isolate Isolate Area (50 meters / 150 ft) Spill->Isolate PPE Don Maximum PPE (Respirator, Butyl Gloves) Isolate->PPE Absorb Apply Non-Combustible Absorbent (Sand/Earth) PPE->Absorb Clean Primary Wash (60-70% Ethanol) Absorb->Clean Soap Secondary Wash (Soap & Water) Clean->Soap Dispose Seal in Vapor-Tight Bag High-Temp Incineration Soap->Dispose

Fig 2: Sequential operational workflow for 2,4,5-T-2-OCTYL ESTER spill response and decontamination.

Disposal Logistics: The Incineration Imperative

Disposal of 2,4,5-T esters and their contaminated cleanup materials must never be routed through standard municipal waste or low-temperature burning.

High-Temperature Incineration: All collected waste (absorbent paper, contaminated PPE, and residual chemical) must be sealed and sent to a specialized facility equipped with a high-temperature incinerator featuring an afterburner [6].

  • Causality: Low-temperature combustion of chlorophenoxy compounds can synthesize massive amounts of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2][6]. Only sustained high-temperature incineration ensures the complete thermal destruction of the carbon-chlorine bonds, preventing secondary environmental contamination.

References

  • Source: National Oceanic and Atmospheric Administration (NOAA)
  • Source: National Institutes of Health (NIH)
  • Source: PubMed Central (PMC)
  • 2,4,5-Trichlorophenoxyacetic acid Source: Wikipedia URL
  • Source: Secretariat of the Pacific Regional Environment Programme (SPREP)

Sources

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